Trehalose 6-behenate
Description
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Properties
Molecular Formula |
C34H64O12 |
|---|---|
Molecular Weight |
664.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl docosanoate |
InChI |
InChI=1S/C34H64O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(36)43-23-25-28(38)30(40)32(42)34(45-25)46-33-31(41)29(39)27(37)24(22-35)44-33/h24-25,27-35,37-42H,2-23H2,1H3/t24-,25-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1 |
InChI Key |
NJZWDNHQMKEBGD-JXLWDPPOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Immunostimulatory Mechanism of Trehalose 6-Behenate: A Mincle-Dependent Signaling Cascade
For Immediate Release
[City, State] – November 30, 2025 – In the landscape of vaccine adjuvant development and immunomodulatory therapeutics, trehalose esters have garnered significant attention for their ability to activate the innate immune system. This technical guide delves into the core mechanism of action of trehalose 6-behenate, a synthetic glycolipid analog, detailing its interaction with the Macrophage-Inducible C-type Lectin (Mincle) receptor and the subsequent intracellular signaling cascade. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent immunomodulator.
This compound, a monoester of the disaccharide trehalose, functions as a synthetic analog of mycobacterial cord factor, trehalose-6,6-dimycolate (TDM). Its immunostimulatory properties are primarily mediated through its recognition by Mincle, a key pattern recognition receptor (PRR) expressed on the surface of innate immune cells such as macrophages and dendritic cells.
Core Mechanism of Action: The Mincle Signaling Pathway
The binding of this compound to Mincle initiates a well-defined signaling cascade that culminates in the production of pro-inflammatory cytokines and the orchestration of a robust adaptive immune response. The key steps in this pathway are as follows:
-
Ligand Recognition and Receptor Dimerization: this compound is recognized by the carbohydrate recognition domain (CRD) of Mincle. This binding event is believed to induce a conformational change and promote the dimerization or clustering of Mincle receptors on the cell surface.
-
Association with FcRγ: Upon ligand binding, Mincle associates with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adapter protein, the Fc receptor common gamma chain (FcRγ).
-
Syk Kinase Recruitment and Activation: The ITAM motifs of FcRγ are phosphorylated by Src family kinases, creating docking sites for the spleen tyrosine kinase (Syk). The recruitment of Syk to the receptor complex leads to its activation through autophosphorylation.
-
CARD9-Bcl10-Malt1 (CBM) Complex Formation: Activated Syk phosphorylates and activates the caspase recruitment domain-containing protein 9 (CARD9). This leads to the formation of the CBM signalosome, a critical platform for downstream signaling.
-
NF-κB Activation and Gene Expression: The CBM complex activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). The degradation of IκB allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus.
-
Cytokine and Chemokine Production: In the nucleus, NF-κB acts as a transcription factor, driving the expression of genes encoding a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines. This inflammatory milieu is crucial for the recruitment and activation of other immune cells.
-
Induction of Th1 and Th17 Responses: The cytokine profile induced by Mincle activation, particularly the production of IL-6 and IL-23, promotes the differentiation of T helper cells into the Th1 and Th17 lineages. These T cell subsets are critical for cell-mediated immunity against intracellular pathogens.[1]
Comparative Activity: Monoesters vs. Diesters
A critical aspect of the structure-activity relationship for trehalose-based Mincle agonists is the degree of esterification. Research has consistently demonstrated that trehalose diesters, such as trehalose-6,6-dibehenate (TDB), are significantly more potent activators of Mincle than their monoester counterparts, including this compound.[2][3] This enhanced activity of diesters is attributed to a higher binding affinity for the Mincle receptor.[2]
The following tables summarize the quantitative differences in macrophage activation and T-cell responses between trehalose monoesters and diesters.
Table 1: In Vitro Macrophage Activation by Trehalose Esters
| Compound | Concentration (µg/mL) | G-CSF Production (pg/mL) | Nitric Oxide (NO) Production (µM) |
| Trehalose Mono-stearate (TMS) | 5 | ~1000 | ~5 |
| Trehalose Di-stearate (TDS) | 5 | ~4000 | ~20 |
| Trehalose Di-behenate (TDB) | 5 | >4000 | >20 |
| Control (Isopropanol) | - | <500 | <2.5 |
Data adapted from studies on murine bone marrow-derived macrophages stimulated for 48 hours. G-CSF and NO production are indicative of macrophage activation.[2]
Table 2: In Vivo T-Cell Responses Induced by Trehalose Ester Adjuvants
| Adjuvant Formulation (with DDA) | IFN-γ Production (pg/mL) | IL-17a Production (pg/mL) |
| DDA/TMS | ~3000 | ~1500 |
| DDA/TDS | ~4000 | ~2500 |
| DDA/TDB | ~4000 | ~2500 |
Data represents cytokine production by splenocytes from immunized mice after in vitro restimulation with the antigen. DDA (dimethyldioctadecylammonium bromide) is a cationic lipid used for formulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related compounds.
Mincle-Fc Binding Assay
This assay quantifies the direct interaction between this compound and the Mincle receptor.
Materials:
-
Recombinant murine or human Mincle-Fc fusion protein
-
This compound
-
96-well ELISA plates
-
Binding buffer (e.g., 1% BSA in TSM buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM MgCl₂, 1 mM CaCl₂)
-
Anti-Fc antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with a solution of this compound in a suitable solvent (e.g., isopropanol) and allow the solvent to evaporate, leaving the lipid adsorbed to the plastic.
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the wells three times with the binding buffer.
-
Add a solution of Mincle-Fc fusion protein in binding buffer to the wells and incubate for 2 hours at room temperature.
-
Wash the wells three times to remove unbound Mincle-Fc.
-
Add the enzyme-conjugated anti-Fc antibody diluted in binding buffer and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add the substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and measure the absorbance at the appropriate wavelength using a plate reader.
NFAT-GFP Reporter Assay
This cell-based assay measures the activation of the Mincle signaling pathway by quantifying the expression of a reporter gene (Green Fluorescent Protein, GFP) under the control of the Nuclear Factor of Activated T-cells (NFAT) promoter.
Materials:
-
2B4 T-cell hybridoma cell line stably transfected with a construct containing the Mincle receptor, FcRγ, and an NFAT-GFP reporter.
-
Control cell line expressing only FcRγ and the NFAT-GFP reporter.
-
Culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics).
-
This compound.
-
96-well culture plates.
-
Flow cytometer.
Procedure:
-
Prepare ligand-coated plates as described in the Mincle-Fc Binding Assay.
-
Harvest the NFAT-GFP reporter cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 200 µL of the cell suspension to each well of the ligand-coated plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and wash them with PBS.
-
Analyze the percentage of GFP-positive cells by flow cytometry. An increase in GFP expression in the Mincle-expressing cells compared to the control cells indicates Mincle-dependent activation.
Macrophage Stimulation Assay
This assay assesses the ability of this compound to induce the production of cytokines and other inflammatory mediators by macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Culture medium.
-
This compound.
-
LPS (as a positive control).
-
24- or 48-well culture plates.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6).
-
Griess reagent for nitric oxide measurement.
Procedure:
-
Seed the macrophages in culture plates and allow them to adhere overnight.
-
Prepare solutions of this compound at various concentrations.
-
Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of this compound or controls.
-
Incubate the plates for 24-48 hours.
-
Collect the culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.
Conclusion
This compound exerts its immunostimulatory effects through a direct interaction with the Mincle receptor, triggering a Syk-CARD9-NF-κB signaling pathway that leads to the production of pro-inflammatory cytokines and the induction of Th1/Th17-biased immune responses. While less potent than its diester counterpart, trehalose 6,6-dibehenate, the monoester still represents a valuable tool for studying Mincle biology and holds potential for applications in vaccine adjuvant and immunotherapy development where a more moderate immune activation is desired. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of trehalose-based immunomodulators.
References
- 1. Protocol to identify the ligand binding site of Mincle using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water-soluble trehalose glycolipids show superior Mincle binding and signaling but impaired phagocytosis and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the conformation of human mincle that interacts with mycobacterial trehalose dimycolate - PMC [pmc.ncbi.nlm.nih.gov]
Trehalose 6-Behenate: A Synthetic Analogue of Trehalose-6,6-Dimycolate (TDM) for Advanced Adjuvant Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trehalose 6-behenate (TDB), a synthetic analogue of the mycobacterial cord factor trehalose-6,6-dimycolate (TDM), has emerged as a potent and well-characterized adjuvant for subunit vaccines. By mimicking the immunostimulatory properties of its natural counterpart, TDB activates the innate immune system through the C-type lectin receptor Mincle, driving robust Th1 and Th17 cellular immune responses. This technical guide provides a comprehensive overview of TDB, including its synthesis, mechanism of action, and key experimental protocols for its evaluation. Quantitative data on its immunological activity are presented in structured tables, and critical signaling pathways and experimental workflows are visualized using detailed diagrams.
Introduction
The development of effective subunit vaccines is often hampered by the poor immunogenicity of purified antigens. Adjuvants are therefore critical components of modern vaccines, enhancing and directing the immune response towards the desired protective phenotype. Trehalose-6,6-dimycolate (TDM), a glycolipid found in the cell wall of Mycobacterium tuberculosis, is a powerful immunostimulant but its inherent toxicity has limited its clinical use. This compound (TDB) is a synthetic, non-toxic analogue of TDM that recapitulates its adjuvant activity, making it a promising candidate for next-generation vaccine formulations.
Synthesis of this compound
The synthesis of trehalose 6,6'-dibehenate involves the selective esterification of the primary hydroxyl groups at the 6 and 6' positions of α,α-trehalose with behenic acid. A common and effective method utilizes a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). To achieve selective esterification at the primary positions, the secondary hydroxyl groups of trehalose are often protected prior to the coupling reaction and deprotected afterwards.
Experimental Protocol: Synthesis of Trehalose 6,6'-Dibehenate
This protocol outlines a general procedure for the synthesis of TDB based on established methods for trehalose esterification.
Materials:
-
α,α-Trehalose
-
Behenic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Protecting group (e.g., tert-Butyldimethylsilyl chloride)
-
Deprotection reagent (e.g., Tetrabutylammonium fluoride)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Protection of Secondary Hydroxyl Groups:
-
Dissolve α,α-trehalose in anhydrous pyridine.
-
Add the protecting group (e.g., tert-Butyldimethylsilyl chloride) in a stoichiometric amount to selectively protect the more reactive primary hydroxyl groups, leaving the secondary ones available. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Once the desired level of protection is achieved, quench the reaction and purify the protected trehalose derivative.
-
-
Esterification Reaction:
-
Dissolve the protected trehalose, behenic acid (2.5 molar equivalents), and DMAP (catalytic amount) in anhydrous DCM.
-
Add a solution of DCC (2.5 molar equivalents) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).
-
-
Deprotection:
-
Dissolve the purified, protected trehalose 6,6'-dibehenate in a suitable solvent (e.g., tetrahydrofuran).
-
Add the deprotection reagent (e.g., tetrabutylammonium fluoride) and stir at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction and purify the final product, trehalose 6,6'-dibehenate, by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized TDB using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
-
Mechanism of Action: Mincle-Mediated Immune Activation
TDB exerts its adjuvant effect by engaging the C-type lectin receptor, Mincle, which is primarily expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells. The binding of TDB to Mincle initiates a complex intracellular signaling cascade, leading to the activation of these cells and the subsequent orchestration of a potent adaptive immune response.
Mincle Signaling Pathway
The interaction of TDB with Mincle triggers the recruitment of the spleen tyrosine kinase (Syk) to the ITAM-like motif of the Fc receptor common gamma chain (FcRγ), which is associated with Mincle. This leads to the phosphorylation and activation of Syk. Activated Syk then recruits and activates a signaling complex composed of CARD9, Bcl10, and MALT1 (CBM complex). The CBM complex is a critical hub that activates downstream pathways, most notably the canonical NF-κB pathway. This results in the translocation of NF-κB into the nucleus and the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.
Furthermore, TDB-induced signaling involves the activation of the NLRP3 inflammasome, a multi-protein complex that leads to the cleavage and activation of caspase-1. Active caspase-1 processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. The secretion of IL-1β is a key event that, through the IL-1 receptor (IL-1R) and its MyD88-dependent signaling pathway, further amplifies the inflammatory response and is crucial for the development of Th1 and Th17 cells.
Methodological & Application
Application Notes and Protocols: Formulation of Trehalose 6-Behenate with Protein Antigens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose 6-behenate (TDB), a synthetic analog of the mycobacterial cord factor trehalose 6,6'-dimycolate (TDM), is a potent adjuvant that activates the innate immune system through the C-type lectin receptor, Mincle. This activation leads to a robust Th1 and Th17 cellular immune response, making it an attractive candidate for vaccine development against various pathogens.[1][2] The effective formulation of TDB with protein antigens is crucial for its adjuvant activity. The most common and effective method involves the incorporation of TDB into cationic liposomes, often in combination with a cationic lipid such as dimethyldioctadecylammonium (DDA). This liposomal delivery system, famously known as Cationic Adjuvant Formulation 01 (CAF01), enhances antigen presentation and co-stimulation of immune cells.[3]
These application notes provide detailed protocols for the formulation of TDB with a protein antigen using the cationic liposome method, along with methodologies for the characterization of the resulting formulation.
Signaling Pathway of this compound (TDB)
TDB's adjuvant effect is initiated by its recognition by the Mincle receptor on antigen-presenting cells (APCs) such as macrophages and dendritic cells. This binding event triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, ultimately shaping the adaptive immune response.
Experimental Protocols
Protocol 1: Preparation of DDA:TDB Cationic Liposomes (CAF01) with Adsorbed Protein Antigen
This protocol details the preparation of DDA:TDB liposomes using the thin-film hydration method, followed by the adsorption of the protein antigen.
Materials and Equipment:
-
Dimethyldioctadecylammonium (DDA) bromide
-
This compound (TDB)
-
Chloroform
-
Methanol
-
Protein antigen of interest
-
Tris buffer (10 mM, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Sterile, depyrogenated vials
-
Nitrogen gas source
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Microplate reader for protein quantification assay
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare a 5 mg/mL stock solution of DDA in a 9:1 (v/v) chloroform:methanol mixture.
-
Prepare a 1 mg/mL stock solution of TDB in the same solvent mixture.
-
-
Formation of the Lipid Film:
-
In a round-bottom flask, combine the DDA and TDB stock solutions to achieve a final mass ratio of 5:1 (DDA:TDB).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under a gentle stream of nitrogen gas or by using the rotary evaporator at a temperature above the gel-to-liquid crystalline phase transition temperature of the lipids (for DDA, this is ~47°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.
-
-
Hydration of the Lipid Film:
-
Pre-heat the hydration buffer (10 mM Tris, pH 7.4) to approximately 60°C.
-
Add the warm buffer to the round-bottom flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by vortexing or gentle shaking at 60°C for 30-60 minutes to facilitate the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Sonication (Optional, for smaller vesicles):
-
For smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated.
-
Use a probe sonicator on ice to prevent overheating, or a bath sonicator. Sonication time will need to be optimized depending on the desired particle size.
-
-
Adsorption of Protein Antigen:
-
Cool the liposome suspension to room temperature.
-
Add the protein antigen solution to the liposome suspension at the desired protein-to-adjuvant ratio.
-
Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow for the adsorption of the protein to the surface of the cationic liposomes.
-
-
Final Formulation and Storage:
-
The formulation is now ready for characterization and in vivo use.
-
Store the formulation at 2-8°C. Do not freeze, as this can disrupt the liposomal structure. Stability should be assessed for long-term storage.
-
Protocol 2: Characterization of the TDB-Protein Formulation
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the final formulation in the hydration buffer to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter (Z-average) and the PDI of the liposomes.
-
Measurements should be taken for the liposomes alone and after the addition of the protein antigen to assess any changes in size due to protein adsorption.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis.
-
Procedure:
-
Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).
-
Measure the surface charge of the liposomes before and after protein adsorption. A decrease in the positive zeta potential is expected after the adsorption of a negatively charged or neutral protein.
-
3. Quantification of Protein Adsorption:
-
Method: Indirect quantification by measuring the unbound protein in the supernatant.
-
Procedure:
-
Centrifuge the final formulation at a high speed (e.g., 14,000 x g for 30 minutes) to pellet the liposomes.
-
Carefully collect the supernatant.
-
Quantify the protein concentration in the supernatant using a suitable protein assay (e.g., BCA, Bradford, or HPLC).
-
Calculate the percentage of protein adsorbed using the following formula:
% Adsorption = [(Total Protein - Unbound Protein) / Total Protein] x 100
-
4. Visualization of Liposome Morphology (Optional):
-
Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM).
-
Procedure:
-
A small drop of the liposome suspension is applied to a TEM grid.
-
The grid is rapidly plunge-frozen in liquid ethane.
-
The frozen sample is then imaged under cryogenic conditions. This allows for the visualization of the liposome structure (unilamellar vs. multilamellar) and can provide qualitative information about protein association.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for DDA:TDB liposomal formulations.
Table 1: Physicochemical Properties of DDA:TDB Liposomes with and without Protein Antigen.
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| CAF01 (DDA:TDB) | 203 | N/A | +80 | |
| CAF01 + IPV Antigen | 267 | N/A | +54 | |
| DDA:TDB MLVs | 667.2 ± 72.6 | N/A | +46.26 ± 3.7 | |
| DDA:TDB MLVs + OVA | 1047.1 ± 135.8 | N/A | N/A | |
| DDA:TDB SUVs | 67.8 ± 12.8 | N/A | +33.98 ± 7.2 | |
| DDA:TDB SUVs + OVA | 591.9 ± 25.7 | N/A | N/A |
N/A: Not available in the cited source.
Table 2: Protein Adsorption and Formulation Stability.
| Formulation | Protein | Adsorption Efficiency (%) | Stability (Antigen Association after 96h in 50% FCS at 37°C) | Reference |
| DDA:TDB MLVs | Ovalbumin (OVA) | ~95 | >50% | |
| DDA:TDB SUVs | Ovalbumin (OVA) | ~85 | >50% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete lipid film formation | Insufficient evaporation time or temperature. | Ensure complete removal of organic solvents by extending evaporation time and maintaining appropriate temperature. |
| Low protein adsorption | Protein pI is similar to or higher than the buffer pH, resulting in a net positive charge. | Adjust the pH of the buffer to be above the pI of the protein to impart a net negative charge. Alternatively, consider encapsulation methods. |
| Liposome aggregation | High protein concentration leading to bridging between liposomes. Incorrect buffer ionic strength. | Optimize the protein-to-liposome ratio. Ensure the use of a low ionic strength buffer for formulation. |
| Variable particle size | Inconsistent hydration or sonication process. | Standardize the hydration time, temperature, and agitation. Optimize and control sonication parameters (power, time, temperature). |
Conclusion
The formulation of this compound with protein antigens in a cationic liposomal delivery system like CAF01 is a robust method for enhancing cellular and humoral immunity. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively formulate and evaluate TDB-based vaccine candidates. Careful control of formulation parameters and thorough characterization are essential for developing a stable and immunogenic vaccine product.
References
Optimal Administration Routes for Trehalose and its Derivatives in Mouse Models: A Proxy for Trehalose 6-Behenate
Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a significant gap in research concerning the in vivo administration of trehalose 6-behenate in mouse models. There are no available quantitative data or established protocols specifically detailing its pharmacokinetics, optimal administration routes, or efficacy. This compound is a lipophilic derivative of trehalose, and this alteration in chemical property is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile compared to its parent compound, trehalose.
Therefore, the following application notes and protocols are based on studies conducted with trehalose . This information serves as a foundational guide and a starting point for researchers investigating trehalose-based compounds. It is crucial to recognize that the optimal administration route for this compound will likely differ and must be determined through empirical studies.
Application Notes
The selection of an administration route for trehalose in mouse models is contingent on the experimental goals, the target tissue, and the desired therapeutic effect. Common routes include oral, intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) administration.
-
Oral Administration: Often chosen for its ease of application and relevance to potential clinical use in humans, oral administration of trehalose is typically achieved by dissolving it in the drinking water or by oral gavage.[1][2][3] Studies have shown that oral trehalose can modulate the gut-brain axis and offer neuroprotective effects. However, the bioavailability of orally administered trehalose is known to be low due to enzymatic degradation by trehalase in the gut.[4]
-
Intraperitoneal (i.p.) Injection: This route is frequently used in preclinical studies to bypass the gastrointestinal tract, leading to higher systemic exposure compared to oral administration.[5] It is a common method for assessing the systemic effects of trehalose on conditions like diet-induced obesity and metabolic dysfunction.
-
Intravenous (i.v.) Injection: While less common in long-term studies due to the technical challenges of repeated administration in mice, i.v. injection provides the most direct and rapid systemic delivery, achieving 100% bioavailability. This route is valuable for pharmacokinetic studies and for investigating acute systemic effects.
-
Subcutaneous (s.c.) Injection: This method offers a slower absorption rate compared to i.p. or i.v. routes, which can result in a more sustained release of the compound. It is a less stressful alternative to repeated i.v. injections for achieving systemic exposure.
The lipophilic nature of this compound suggests it may have enhanced cell permeability compared to trehalose. This could potentially lead to improved oral bioavailability and tissue distribution, particularly to the brain. Future studies should focus on comparing these routes for this compound to determine its unique pharmacokinetic and pharmacodynamic properties.
Data Presentation: Trehalose Administration in Mouse Models
The following table summarizes quantitative data from studies administering trehalose to mice via different routes. It is important to note that these studies investigate various disease models, and direct comparison of efficacy across different models should be done with caution.
| Administration Route | Dosage | Frequency | Mouse Model | Key Findings |
| Oral (in drinking water) | 2% (w/v) | Ad libitum for 24 weeks | Mucopolysaccharidosis type II (Ids-KO) | Significantly suppressed GAG levels, vacuolization, inflammation, and apoptosis in the spleen and brain. |
| Oral (in drinking water) | 5% | Continuous | Spared Nerve Injury (SNI) model | Reduced nerve injury-evoked nociceptive mechanical and thermal hypersensitivity. |
| Oral (in drinking water) | 2% (w/v) | 1 month | Old C57BL/6N mice | Improved motor learning and brain anti-oxidant defenses in a sex-dependent fashion. |
| Intraperitoneal (i.p.) | 3 g/kg body weight | 3 times per week | High-fat diet-induced obesity | In combination with oral trehalose, was atheroprotective. |
| Oral Gavage | 120 mg/mouse/day | Daily for 4 weeks | C57BL6/JUnib mice | Induced bladder smooth muscle hypercontractility. |
Experimental Protocols
Below are detailed methodologies for the administration of trehalose in mouse models, adapted from published research. These protocols should be adapted for this compound with appropriate vehicle selection and dose-finding studies.
Protocol 1: Oral Administration in Drinking Water
-
Preparation of Trehalose Solution:
-
Dissolve trehalose (e.g., 2% w/v) in sterile, purified drinking water.
-
Ensure the solution is thoroughly mixed and fully dissolved.
-
Prepare fresh solution at least once a week.
-
-
Administration:
-
Fill the water bottles of the experimental group with the trehalose solution.
-
The control group should receive regular drinking water.
-
Monitor water consumption to estimate the daily dose of trehalose ingested by each mouse.
-
-
Monitoring:
-
Record water intake and body weight regularly (e.g., weekly).
-
Observe mice for any adverse effects.
-
Protocol 2: Intraperitoneal (i.p.) Injection
-
Preparation of Trehalose Solution:
-
Dissolve trehalose in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline to the desired concentration (e.g., to achieve a dose of 3 g/kg).
-
Ensure the solution is sterile by filtering through a 0.22 µm filter.
-
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Insert a sterile needle (e.g., 25-27 gauge) at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, then inject the solution slowly.
-
-
Post-injection Care:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 3: Oral Gavage
-
Preparation of Trehalose Solution:
-
Prepare the trehalose solution in a suitable vehicle (e.g., water) at the desired concentration.
-
-
Gavage Procedure:
-
Use a proper-sized, soft, and flexible gavage needle to minimize the risk of injury.
-
Gently restrain the mouse and ensure its head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the solution slowly.
-
-
Caution:
-
This procedure requires proper training to avoid esophageal or gastric injury.
-
Monitor the animal for any signs of respiratory distress during and after the procedure.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Trehalose administration in C57BL/6N old mice affects healthspan improving motor learning and brain anti-oxidant defences in a sex-dependent fashion: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral trehalose improves histological and behavior symptoms of mucopolysaccharidosis type II in iduronate 2-sulfatase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral trehalose improves histological and behavior symptoms of mucopolysaccharidosis type II in iduronate 2-sulfatase deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trehalose Reduces Nerve Injury Induced Nociception in Mice but Negatively Affects Alertness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Assessing the efficacy of the natural disaccharide trehalose in ameliorating diet-induced obesity and metabolic dysfunction [frontiersin.org]
Application Notes: Inducing Th17 Responses In Vivo with Trehalose 6,6'-Dibehenate (TDB)
Introduction
Trehalose 6,6'-dibehenate (TDB) is a synthetic and non-toxic analogue of trehalose 6,6'-dimycolate (TDM), the immunostimulatory component of the Mycobacterium tuberculosis cell wall, commonly known as cord factor.[1][2][3] TDB functions as a potent vaccine adjuvant, particularly effective at inducing robust T helper 1 (Th1) and T helper 17 (Th17) cell-mediated immune responses.[4][5] This capability makes it a valuable tool for developing vaccines against intracellular pathogens and for various immunotherapy applications. The primary mechanism of TDB involves its recognition by the C-type lectin receptor Mincle (Macrophage-inducible C-type lectin), which is expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.
Mechanism of Action
The induction of a Th17 response by TDB is initiated by its binding to the Mincle receptor. This binding event triggers a complex intracellular signaling cascade.
-
Mincle Activation: TDB binding to Mincle recruits the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).
-
Syk-CARD9 Pathway: Phosphorylation of the ITAM motif leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then initiates the formation of the CARD9-Bcl10-MALT1 signaling complex.
-
NF-κB and Inflammasome Activation: The CARD9-Bcl10-MALT1 complex activates the transcription factor NF-κB, leading to the upregulation of pro-inflammatory cytokine genes, including Il1a and Il1b. Concurrently, TDB uptake by APCs activates the NLRP3 inflammasome, which cleaves pro-IL-1β into its active, secreted form via caspase-1.
-
IL-1R Signaling: Secreted IL-1 (both IL-1α and IL-1β) then acts in an autocrine or paracrine manner, signaling through the IL-1 receptor (IL-1R). This signaling is dependent on the adaptor protein MyD88 and is critical for amplifying the inflammatory response.
-
Th17 Differentiation: The resulting cytokine milieu, rich in IL-1, IL-6, and IL-23, drives the differentiation of naïve CD4+ T cells into pathogenic Th17 cells, which are characterized by their production of the signature cytokine IL-17A.
Caption: TDB-Mincle signaling pathway leading to Th17 cell differentiation.
Quantitative Data Summary
The adjuvant effect of TDB, particularly when formulated in cationic liposomes (DDA:TDB), has been quantified in numerous studies. The tables below summarize representative data on cytokine production and T-cell responses following in vivo immunization.
Table 1: Antigen-Specific Cytokine Production from Splenocytes of Immunized Mice (Illustrative data based on typical results reported in literature)
| Adjuvant Group | Antigen | IL-17A (pg/mL) | IFN-γ (pg/mL) | IL-6 (pg/mL) |
| Antigen Only | OVA | 50 ± 15 | 150 ± 40 | 80 ± 20 |
| DDA Only | OVA | 120 ± 30 | 400 ± 75 | 150 ± 45 |
| DDA:TDB | OVA | 2500 ± 450 | 5000 ± 800 | 1200 ± 210 |
| DDA:TDB | No Antigen | < 20 | < 50 | < 30 |
Values are represented as mean ± SEM. Splenocytes were harvested 2 weeks post-final immunization and restimulated with Ovalbumin (OVA) protein for 72 hours.
Table 2: T-Cell Population Analysis by Flow Cytometry (Illustrative data based on typical results reported in literature)
| Adjuvant Group | Antigen | % of CD4+ T-cells |
| IL-17A+ (Th17) | ||
| Antigen Only | Ag85B-ESAT-6 | 0.15 ± 0.05 |
| DDA:TDB | Ag85B-ESAT-6 | 1.8 ± 0.4 |
| Naive (Unimmunized) | None | < 0.05 |
Values are represented as mean ± SEM of antigen-specific T-cells after in vitro restimulation.
Experimental Protocols
Protocol 1: Preparation of DDA:TDB Cationic Liposomes (CAF01)
This protocol describes the lipid film hydration method to prepare DDA:TDB liposomes, a widely used and effective formulation.
Materials:
-
Dimethyldioctadecylammonium (DDA) bromide
-
Trehalose 6,6'-dibehenate (TDB)
-
Chloroform/Methanol (9:1 v/v)
-
Sterile 10 mM TRIS buffer, pH 7.4
-
Rotary evaporator
-
Nitrogen gas source
-
Water bath
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1 v/v).
-
Prepare a 1 mg/mL solution of TDB in the same solvent. Note: Gentle heating at 60°C may be required to fully dissolve TDB.
-
-
Combine Lipids: In a round-bottom flask, combine the DDA and TDB solutions to achieve a final weight ratio of 5:1 (DDA:TDB). For example, mix 1 mL of 5 mg/mL DDA with 1 mL of 1 mg/mL TDB (total volume 2 mL containing 5 mg DDA and 1 mg TDB).
-
Create Lipid Film: Remove the organic solvent using a rotary evaporator. This will create a thin lipid film on the wall of the flask.
-
Dry the Film: Further dry the film under a stream of nitrogen gas to remove any residual solvent.
-
Hydration: Hydrate the lipid film with sterile 10 mM TRIS buffer (pH 7.4) to a final concentration of 2.5 mg/mL DDA and 0.5 mg/mL TDB. For the example above, add 2 mL of TRIS buffer.
-
Form Liposomes: Heat the suspension for 20-30 minutes at 60°C with intermittent vortexing. The solution should become a milky, homogenous suspension of multilamellar vesicles (MLVs).
-
Cool and Use: Allow the liposome suspension to cool to room temperature before use. This adjuvant formulation should be prepared fresh and used within one day.
Protocol 2: In Vivo Immunization of Mice for Th17 Induction
This protocol provides a general framework for immunizing mice to generate a robust antigen-specific Th17 response.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Prepared DDA:TDB liposomal adjuvant
-
Protein antigen (e.g., Ovalbumin or a specific subunit antigen like Ag85B-ESAT-6) in sterile PBS
-
Sterile PBS
-
Insulin syringes with 27G needles
Procedure:
-
Vaccine Formulation:
-
On the day of immunization, gently mix the DDA:TDB adjuvant with the antigen solution. A typical mouse dose is 200 µL.
-
A standard dose contains 250 µg DDA and 50 µg TDB, combined with 10-20 µg of the target antigen.
-
Incubate the mixture at room temperature for 30 minutes to allow the (typically anionic) antigen to adsorb to the surface of the cationic liposomes.
-
-
Immunization Schedule:
-
Administer the 200 µL vaccine formulation subcutaneously (s.c.) at the base of the tail or intramuscularly (i.m.).
-
A common prime-boost strategy involves three immunizations given two weeks apart to generate a strong memory response.
-
-
Controls: Include control groups such as mice receiving antigen alone, adjuvant alone, or PBS.
-
Monitoring: Monitor animals for any adverse reactions at the site of injection.
-
Terminal Analysis: Euthanize mice 1-2 weeks after the final immunization for immunological analysis.
Protocol 3: Analysis of the Th17 Response
A. Cytokine ELISA from Restimulated Splenocytes
-
Spleen Processing: Aseptically harvest spleens from immunized and control mice and prepare single-cell suspensions. Lyse red blood cells using ACK lysis buffer.
-
Cell Culture: Plate 2 x 10^5 splenocytes per well in a 96-well plate in complete RPMI medium.
-
Restimulation: Add the specific antigen (e.g., 5 µg/mL OVA) to the wells to restimulate antigen-specific T-cells. Include unstimulated and positive controls (e.g., Concanavalin A).
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants.
-
ELISA: Measure IL-17A, IFN-γ, and IL-6 concentrations in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
B. Intracellular Cytokine Staining for Flow Cytometry
-
Splenocyte Restimulation: Prepare and plate splenocytes as described above. Restimulate with antigen (5 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This traps cytokines inside the cell.
-
Surface Staining: Wash cells and stain for surface markers such as CD3, CD4, and a viability dye in FACS buffer for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit.
-
Intracellular Staining: Stain cells for intracellular cytokines, such as anti-IL-17A-PE and anti-IFN-γ-FITC, for 30 minutes at 4°C.
-
Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data by gating on live, singlet, CD3+, CD4+ lymphocytes to determine the percentage of cells positive for IL-17A (Th17) and IFN-γ (Th1).
Caption: Experimental workflow for in vivo Th17 induction and analysis.
References
- 1. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. invivogen.com [invivogen.com]
- 4. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | PLOS One [journals.plos.org]
- 5. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trehalose 6,6'-Dibehenate (TDB) in Tuberculosis Subunit Vaccine Development
Application Note
Introduction
Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM), the most studied immunostimulatory component of Mycobacterium tuberculosis.[1][2] TDB serves as a potent adjuvant in subunit vaccines, particularly for tuberculosis (TB), by eliciting robust cell-mediated immunity, which is crucial for protection against intracellular pathogens like M. tuberculosis.[3][4] This document provides a comprehensive overview of the application of TDB in TB subunit vaccine development, including its mechanism of action, formulation, and protocols for preclinical evaluation.
TDB is recognized by the C-type lectin receptor Mincle, expressed on antigen-presenting cells (APCs) such as macrophages and dendritic cells.[5] This recognition initiates a signaling cascade that is pivotal for the induction of a protective Th1 and Th17 immune response. Often, TDB is formulated with the cationic lipid dimethyldioctadecylammonium (DDA) to form liposomes, a formulation known as CAF01. This liposomal delivery system enhances the stability and adjuvant activity of TDB.
Mechanism of Action
The adjuvant activity of TDB is initiated by its binding to the Mincle receptor on APCs. This interaction triggers a signaling pathway dependent on the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9). This signaling cascade culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.
Furthermore, the full adjuvant effect of TDB requires MyD88-dependent signaling. This is primarily mediated through the production of interleukin-1 (IL-1), which then signals through the IL-1 receptor (IL-1R) in a MyD88-dependent manner to drive the differentiation of T helper cells into Th1 and Th17 lineages. The resulting immune response is characterized by the production of interferon-gamma (IFN-γ) by Th1 cells and interleukin-17 (IL-17) by Th17 cells, both of which are critical for controlling M. tuberculosis infection.
Quantitative Data Summary
The efficacy of TDB-adjuvanted TB subunit vaccines has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these studies.
Table 1: Protective Efficacy of TDB-Adjuvanted Subunit Vaccines in Mice
| Vaccine Formulation | Animal Model | Challenge Strain | Time Post-Challenge | Lung Bacterial Load Reduction (log10 CFU vs. Control) | Spleen Bacterial Load Reduction (log10 CFU vs. Control) | Reference(s) |
| H1/CAF01 | C57BL/6 mice | M. tuberculosis Erdman | 6 weeks | ~1.0 - 1.5 | ~1.0 | |
| CysVac5/MPLA+DDA | C57BL/6 mice | M. tuberculosis H37Rv | 4 weeks | 0.9 | Not specified | |
| CysVac5/MPLA+DDA | C57BL/6 mice | M. tuberculosis H37Rv | 20 weeks | >1.0 (compared to BCG) | >0.5 (compared to BCG) | |
| H56/CAF01 + RA | C57BL/6 mice | M. tuberculosis H37Rv | 14 days | Significantly lower than H56/CAF01 alone | Not specified | |
| CMFO/DMT | C57BL/6 mice | M. tuberculosis | 8 weeks | >1.5 | >1.5 |
Note: "H1" is a fusion protein of Ag85B and ESAT-6. "CysVac5" is a fusion protein of CysD, Ag85B, and MPT83. "H56" is another fusion protein of mycobacterial antigens. "CMFO" is a fusion of four multistage antigens. "CAF01" consists of DDA and TDB. "DMT" is a liposomal adjuvant containing DDA, MPLA, and TDB. "RA" is retinoic acid.
Table 2: Immunological Responses to TDB-Adjuvanted Subunit Vaccines in Mice
| Vaccine Formulation | Animal Model | Immune Parameter | Method | Result | Reference(s) |
| H1/CAF01 | C57BL/6 mice | IFN-γ producing CD4+ T cells | ELISpot | Significantly increased frequency compared to H1 alone | |
| H1/CAF01 | C57BL/6 mice | IL-17 producing CD4+ T cells | Intracellular Cytokine Staining | Significantly increased frequency compared to H1 alone | |
| H1/CAF01 | C57BL/6 mice | Polyfunctional CD4+ T cells (IFN-γ, IL-2, TNF) | Flow Cytometry | Potent induction | |
| CysVac5/MPLA+DDA | C57BL/6 mice | Polyfunctional CD4+ T cells (IFN-γ, IL-2, TNF, IL-17) | Flow Cytometry | Potent generation | |
| H1/CAF01 | Human volunteers | Antigen-specific T-cell responses | Not specified | Strong and persistent responses for 150 weeks | |
| OVA/DDA:TDB | C57BL/6 mice | Total IgG | ELISA | Significantly higher titers compared to OVA alone |
Experimental Protocols
Protocol 1: Preparation of DDA:TDB (CAF01) Liposomes
This protocol describes the preparation of DDA:TDB liposomes using the lipid film hydration method.
Materials:
-
Dimethyldioctadecylammonium (DDA) bromide
-
Trehalose 6,6'-dibehenate (TDB)
-
Chloroform
-
Methanol
-
Tris buffer (10 mM, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
Sterile, depyrogenated vials
Procedure:
-
Lipid Film Preparation:
-
Weigh DDA and TDB at a mass ratio of 5:1 (e.g., 25 mg DDA and 5 mg TDB).
-
Dissolve the weighed DDA and TDB in a chloroform:methanol (9:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film overnight under vacuum to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with 10 mM Tris buffer (pH 7.4) by gentle rotation.
-
After complete hydration, anneal the liposomes for 1 hour at room temperature.
-
To reduce the size of the multilamellar vesicles to small unilamellar vesicles, sonicate the liposome suspension using a probe sonicator. A typical setting is 70% amplitude for 20 seconds.
-
-
Antigen Association:
-
The desired subunit antigen can be mixed with the pre-formed liposomes. For cationic liposomes like DDA:TDB, anionic or neutral antigens will adsorb to the surface.
-
Mix the antigen solution with the liposome suspension and vortex gently for 10 seconds, repeating at 10-minute intervals for 30 minutes.
-
-
Sterilization and Storage:
-
The final vaccine formulation should be prepared under sterile conditions.
-
Store the adjuvanted vaccine at 2-8°C. Do not freeze.
-
Protocol 2: Immunization of Mice with TDB-Adjuvanted Subunit Vaccine
This protocol outlines a general procedure for subcutaneous immunization of mice.
Materials:
-
TDB-adjuvanted subunit vaccine
-
Sterile phosphate-buffered saline (PBS) or Tris buffer
-
6-8 week old female C57BL/6 or BALB/c mice
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Vaccine Preparation:
-
Dilute the TDB-adjuvanted subunit vaccine to the desired concentration in sterile PBS or Tris buffer. A typical dose for mice is 250 µg DDA and 50 µg TDB per injection, with the antigen dose varying (e.g., 2-20 µg).
-
The final injection volume is typically 100-200 µL.
-
-
Immunization Schedule:
-
Administer three immunizations at two-week intervals.
-
The primary immunization is followed by two booster injections.
-
-
Injection Procedure:
-
Administer the vaccine subcutaneously (s.c.) at the base of the tail or in the scruff of the neck.
-
Alternatively, intramuscular (i.m.) injections into the gastrocnemius muscle can be performed.
-
-
Post-Immunization Monitoring:
-
Monitor the mice for any adverse reactions at the injection site.
-
Collect blood samples via tail bleed or terminal cardiac puncture for analysis of antibody responses.
-
Harvest spleens and lymph nodes for the analysis of T-cell responses.
-
Protocol 3: Evaluation of T-cell Responses by ELISpot
This protocol describes the measurement of antigen-specific IFN-γ or IL-17 producing cells from the spleens of immunized mice.
Materials:
-
Spleens from immunized and control mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Recombinant subunit antigen
-
Mouse IFN-γ or IL-17 ELISpot plates and reagents
-
ELISpot plate reader
Procedure:
-
Splenocyte Preparation:
-
Aseptically remove spleens from euthanized mice.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with RPMI-1640 medium and resuspend to a concentration of 2-5 x 10^6 cells/mL.
-
-
ELISpot Assay:
-
Coat the ELISpot plate with anti-IFN-γ or anti-IL-17 capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 containing 10% FBS for 1-2 hours at 37°C.
-
Add 100 µL of the splenocyte suspension to each well.
-
Add 100 µL of the recombinant antigen at various concentrations (e.g., 1, 5, 10 µg/mL). Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Spot Development and Analysis:
-
Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
-
Visualizations
Caption: TDB signaling pathway in antigen-presenting cells.
Caption: Preclinical evaluation workflow for TDB-adjuvanted TB vaccines.
References
- 1. Adjuvant Strategies for More Effective Tuberculosis Vaccine Immunity | MDPI [mdpi.com]
- 2. CD4+ T Cells Induced by Tuberculosis Subunit Vaccine H1 Can Improve the HIV-1 Env Humoral Response by Intrastructural Help - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adsorption of protein antigen to the cationic liposome adjuvant CAF®01 is required for induction of Th1 and Th17 responses but not for antibody induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising Cytokine Adjuvants for Enhancing Tuberculosis Vaccine Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parenteral Vaccination With a Tuberculosis Subunit Vaccine in Presence of Retinoic Acid Provides Early but Transient Protection to M. Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
ELISA protocol for measuring antibody isotypes with TDB adjuvanted antigens
Application Note & Protocol
Topic: ELISA Protocol for Measuring Antibody Isotypes with TDB Adjuvanted Antigens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trehalose-6,6-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor trehalose 6,6'-dimycolate (TDM).[1] It functions as a potent adjuvant by activating the C-type lectin receptor Mincle, which is primarily expressed on antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1][2][3] This recognition triggers a signaling cascade involving Syk and CARD9, leading to the formation of the CARD9-BCL10-MALT1 (CBM) signalosome.[2] Activation of this pathway results in the production of pro-inflammatory cytokines that promote the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells. Consequently, adjuvants like TDB are valuable for vaccines targeting intracellular pathogens, where cellular immunity is crucial for protection.
The characterization of the humoral immune response, specifically the antibody isotype profile, is a critical step in evaluating the efficacy of a TDB-adjuvanted vaccine. The dominant antibody isotypes produced can provide insights into the nature of the T helper cell response. In mice, a higher ratio of IgG2a/c to IgG1 is indicative of a Th1-biased immune response, while a predominance of IgG1 suggests a Th2-biased response. This application note provides a detailed protocol for a standardized indirect Enzyme-Linked Immunosorbent Assay (ELISA) to measure and quantify different antibody isotypes (IgG1, IgG2a, IgG2b, and IgM) in serum samples from mice immunized with an antigen adjuvanted with TDB.
Signaling Pathway
The adjuvant activity of TDB is initiated through the Mincle receptor, leading to the activation of downstream signaling pathways that drive the appropriate immune response.
Caption: TDB signaling pathway in an antigen-presenting cell.
Experimental Workflow
The following diagram outlines the major steps in the indirect ELISA protocol for determining antibody isotypes.
Caption: Experimental workflow for the indirect ELISA.
Materials and Reagents
-
High-binding 96-well ELISA plates
-
TDB-adjuvanted antigen of interest
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)
-
Sample/Antibody Dilution Buffer (e.g., 1% BSA in Wash Buffer)
-
Serum samples from immunized and control animals
-
Isotype-specific secondary antibodies, HRP-conjugated (e.g., anti-mouse IgG1, IgG2a, IgG2b, IgM)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Protocol
This protocol describes an indirect ELISA to determine the titers of different antibody isotypes.
1. Antigen Coating a. Dilute the TDB-adjuvanted antigen to a final concentration of 2-10 µg/mL in Coating Buffer. The optimal concentration should be determined empirically. b. Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.
2. Blocking a. Aspirate the coating solution from the wells. b. Wash the plate three times with 200 µL of Wash Buffer per well. c. Add 200 µL of Blocking Buffer to each well. d. Seal the plate and incubate for 1-2 hours at room temperature.
3. Sample Incubation a. Wash the plate three times with Wash Buffer. b. Prepare serial dilutions of the serum samples (e.g., starting from 1:100) in Sample/Antibody Dilution Buffer. c. Add 100 µL of the diluted serum samples to the appropriate wells. Include negative control serum and blank wells (containing only Sample/Antibody Dilution Buffer). d. Seal the plate and incubate for 2 hours at room temperature.
4. Secondary Antibody Incubation a. Wash the plate four times with Wash Buffer. b. Dilute the HRP-conjugated isotype-specific secondary antibodies to their optimal working concentration in Sample/Antibody Dilution Buffer. c. Add 100 µL of the diluted secondary antibody to each well. A separate set of wells should be used for each isotype being measured. d. Seal the plate and incubate for 1-2 hours at room temperature.
5. Detection a. Wash the plate five times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed. d. Stop the reaction by adding 50-100 µL of Stop Solution to each well.
6. Data Acquisition a. Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Presentation
The results of the ELISA can be summarized to compare the antibody isotype profiles between different experimental groups. The endpoint titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value greater than a predetermined cut-off (e.g., 2-3 times the background).
| Group | Antigen Dose (µg) | Adjuvant (TDB, µg) | Mean IgG1 Titer (± SD) | Mean IgG2a Titer (± SD) | Mean IgG2b Titer (± SD) | Mean IgM Titer (± SD) | IgG2a/IgG1 Ratio |
| Vaccine Group 1 | 10 | 25 | 1,500 (± 350) | 25,000 (± 5,500) | 18,000 (± 4,200) | 500 (± 150) | 16.7 |
| Vaccine Group 2 | 25 | 25 | 2,200 (± 500) | 45,000 (± 8,000) | 35,000 (± 6,500) | 650 (± 200) | 20.5 |
| Antigen Only | 25 | 0 | 5,000 (± 1,200) | 1,000 (± 250) | 800 (± 180) | 800 (± 210) | 0.2 |
| Adjuvant Only | 0 | 25 | <100 | <100 | <100 | <100 | - |
| Naïve Control | 0 | 0 | <100 | <100 | <100 | <100 | - |
Titer values are hypothetical and for illustrative purposes only.
Discussion
This protocol provides a framework for assessing the antibody isotype response to a TDB-adjuvanted antigen. The expected outcome for a TDB-adjuvanted vaccine is a significant increase in antigen-specific IgG titers compared to the antigen-only control group. Furthermore, TDB is known to promote Th1-biased immune responses, which in mice is characterized by a higher IgG2a/c to IgG1 ratio. The data presented in the summary table illustrates this expected outcome, with the vaccine groups showing a markedly higher IgG2a/IgG1 ratio compared to the antigen-only group.
Troubleshooting:
-
High Background: Inadequate blocking, insufficient washing, or excessively high concentrations of antibodies can lead to high background. Ensure all washing steps are thorough and consider optimizing the blocking buffer and antibody concentrations.
-
Weak or No Signal: This could be due to inactive reagents, insufficient incubation times, or low antigen coating efficiency. Confirm the integrity of all reagents and consider increasing incubation times or the concentration of the coating antigen.
-
Poor Reproducibility: Inconsistent pipetting, temperature fluctuations during incubation, or improper washing can lead to high variability between replicate wells. Ensure calibrated pipettes are used and that incubation conditions are consistent.
References
Application Notes and Protocols for Incorporating TDB into Cationic Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic liposomes are versatile nanocarriers extensively utilized in drug and vaccine delivery. Their positive surface charge facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. The incorporation of immunomodulatory molecules, such as trehalose 6,6'-dibehenate (TDB), into these liposomes can significantly potentiate immune responses, making them potent adjuvant systems for subunit vaccines. TDB, a synthetic analogue of the mycobacterial cord factor, is a well-established agonist for the C-type lectin receptor Mincle, which triggers a signaling cascade leading to robust Th1 and Th17 immune responses.[1][2][3] This document provides a detailed, step-by-step guide for the formulation, characterization, and biological evaluation of TDB-containing cationic liposomes.
Experimental Protocols
Protocol 1: Preparation of TDB-Cationic Liposomes via Lipid-Film Hydration
This protocol details the widely used lipid-film hydration method for preparing multilamellar vesicles (MLVs) containing TDB and a cationic lipid, such as dimethyldioctadecylammonium (DDA).[4][5]
Materials:
-
Cationic lipid (e.g., DDA bromide)
-
TDB (Trehalose 6,6'-dibehenate)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Water bath
Procedure:
-
Lipid Dissolution: Weigh the desired amounts of the cationic lipid (e.g., DDA) and TDB. A common molar ratio for DDA:TDB is 8:1. Dissolve the lipids in a chloroform:methanol (9:1 v/v) mixture in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. A water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60°C) can facilitate this process.
-
Drying: After the film is formed, flush the flask with dry nitrogen gas to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. To facilitate the formation of liposomes, heat the buffer to the same temperature as the lipid film (e.g., 60°C) before addition.
-
Vesicle Formation: Agitate the flask by rotating it in the water bath for approximately 20-30 minutes, or until the lipid film is fully hydrated and has formed a milky suspension of multilamellar vesicles (MLVs).
-
(Optional) Size Reduction: To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be further processed by sonication or extrusion.
-
Sonication: Use a bath-type or probe sonicator to disrupt the MLVs.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes using a lipid extruder. This method provides better control over the final vesicle size and lamellarity.
-
-
Storage: Store the final liposome formulation at 4°C for short-term use. For long-term storage, stability studies are recommended.
Protocol 2: Characterization of TDB-Cationic Liposomes
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and size distribution (PDI) of the liposomes.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the Z-average diameter and PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.
-
2. Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is a key indicator of the stability of the colloidal suspension and its potential for interaction with cell membranes. For cationic liposomes, a positive zeta potential is expected.
-
Procedure:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Use a zeta potential analyzer to measure the electrophoretic mobility of the liposomes, which is then converted to the zeta potential. A zeta potential above +30 mV generally indicates good colloidal stability.
-
3. Morphological Characterization by Transmission Electron Microscopy (TEM)
-
Principle: TEM provides direct visualization of the liposomes, allowing for the assessment of their size, shape, and lamellarity.
-
Procedure:
-
Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.
-
Remove excess liquid with filter paper.
-
(Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.
-
Allow the grid to dry completely before imaging under the TEM. Cryo-TEM can also be used to observe the liposomes in a vitrified, hydrated state.
-
Data Presentation
Table 1: Physicochemical Properties of DDA:TDB Liposomes
This table summarizes typical quantitative data for DDA:TDB liposomes, both empty and with an adsorbed model antigen (Ovalbumin, OVA). Data is compiled from multiple sources to provide a comparative overview.
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Empty DDA:TDB MLVs | 667.2 ± 72.6 | Not Reported | +46.26 ± 3.7 | |
| DDA:TDB MLVs + OVA | 1047.1 ± 135.8 | Not Reported | Not Significantly Changed | |
| Empty DDA:TDB SUVs | 67.8 ± 12.8 | Not Reported | +33.98 ± 7.2 | |
| DDA:TDB SUVs + OVA | 591.9 ± 25.7 | Not Reported | Not Reported | |
| DDA:TDB Liposomes | ~1920 | Narrow Distribution | Not Reported |
Note: The size and zeta potential of liposomes can be influenced by the specific lipid composition, concentration, preparation method, and the presence of adsorbed molecules.
Table 2: Stability of DDA:TDB Liposomes
This table illustrates the stability of DDA:TDB liposomes over time at different storage temperatures, as indicated by changes in vesicle size and zeta potential.
| Time (days) | Storage Temperature (°C) | Change in Vesicle Size | Change in Zeta Potential | Reference(s) |
| 1-28 | 4 and 25 | Stable | Significant change by day 14 | |
| 56 | 4 and 25 | Significant change | Significant change |
Note: TDB has been shown to effectively stabilize DDA liposomes.
Mandatory Visualizations
Signaling Pathway of TDB-Cationic Liposomes
The following diagram illustrates the signaling pathway initiated by the recognition of TDB by the Mincle receptor on antigen-presenting cells (APCs).
Caption: TDB recognition by Mincle initiates a Syk-Card9 pathway leading to IL-1 production.
Experimental Workflow for TDB-Liposome Preparation and Characterization
This diagram outlines the overall experimental workflow from liposome formulation to characterization.
Caption: Workflow for TDB-cationic liposome preparation and physicochemical characterization.
Logical Relationship of Liposome Components and Properties
This diagram illustrates the relationship between the liposome components, preparation method, and the resulting physicochemical and biological properties.
Caption: Interplay of components and methods on liposome properties.
References
- 1. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Mincle-Targeting Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Mincle and TLR3 receptor using the dual agonist cationic adjuvant formulation 9 (CAF09) induces humoral and polyfunctional memory T cell responses in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Cationic DDA:TDB Liposomes as Protein Vaccine Adjuvants Obviate the Need for TLR Agonists in Inducing Cellular and Humoral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Trehalose 6,6'-Dibehenate (TDB) as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM). It functions as a potent immunological adjuvant, particularly effective at inducing robust T helper 1 (Th1) and Th17 cellular immune responses, which are crucial for vaccines against intracellular pathogens.[1][2][3] TDB is recognized by the C-type lectin receptor Mincle, expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][2] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of APCs, ultimately shaping the adaptive immune response. TDB is often formulated with the cationic lipid dimethyldioctadecylammonium (DDA) to form liposomes (DDA/TDB), a formulation known as CAF01, which enhances its stability and adjuvant activity.
These application notes provide an overview of TDB's mechanism of action, recommended dosage and immunization schedules based on preclinical studies, and detailed protocols for the preparation and evaluation of TDB-adjuvanted vaccine formulations.
Mechanism of Action: Mincle Signaling Pathway
TDB exerts its adjuvant effect by activating the Mincle signaling pathway in APCs. Upon binding of TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk initiates a downstream signaling cascade involving the CARD9-Bcl10-MALT1 complex, which ultimately leads to the activation of the transcription factor NF-κB. NF-κB activation drives the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Furthermore, the signaling through Mincle is also dependent on MyD88, an adaptor protein commonly associated with Toll-like receptor signaling, to induce potent Th1 and Th17 responses. The production of IL-1β is also dependent on the activation of the NLRP3 inflammasome. This cytokine milieu, rich in IL-1, IL-6, and IL-23, is critical for the differentiation of naive T cells into Th1 and Th17 effector cells.
Caption: TDB signaling via the Mincle receptor.
Adjuvant Dosage and Immunization Schedule
The optimal dosage of TDB and the immunization schedule can vary depending on the antigen, the animal model, and the desired immune response. The following tables summarize typical dosages and schedules from preclinical studies in mice.
Table 1: TDB Adjuvant Dosage in Preclinical Mouse Studies
| Formulation Component | Dosage per Mouse | Reference |
| TDB | 50 µg | |
| DDA (in DDA/TDB liposomes) | 250 µg | |
| Antigen (e.g., Ag85B-ESAT-6) | 2 µg |
Table 2: Typical Immunization Schedule in Preclinical Mouse Studies
| Parameter | Description | Reference |
| Route of Administration | Subcutaneous (s.c.) injection | |
| Number of Immunizations | 2-3 injections | |
| Interval Between Immunizations | 2 weeks | |
| Total Volume per Injection | 100-200 µL |
Experimental Protocols
Protocol 1: Preparation of DDA/TDB Liposomal Adjuvant (CAF01)
This protocol is based on the lipid film hydration method.
Materials:
-
Dimethyldioctadecylammonium bromide (DDA)
-
Trehalose 6,6'-dibehenate (TDB)
-
Chloroform/methanol (9:1 v/v)
-
Tris buffer (10 mM, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Sterile, depyrogenated glass vials
Procedure:
-
Prepare Lipid Solutions:
-
Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1 v/v).
-
Prepare a 1 mg/mL solution of TDB in chloroform/methanol (9:1 v/v).
-
-
Mix Lipids:
-
In a round-bottom flask, combine the DDA and TDB solutions to achieve the desired mass ratio (e.g., a 5:1 DDA:TDB ratio is common). For a final formulation containing 250 µg DDA and 50 µg TDB per dose, mix appropriate volumes of the stock solutions.
-
-
Create Lipid Film:
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inside of the flask.
-
Further dry the film under a stream of nitrogen gas to remove any residual solvent.
-
-
Hydrate the Film:
-
Hydrate the lipid film with sterile Tris buffer (10 mM, pH 7.4) to the desired final concentration.
-
Heat the suspension at 60°C for 20 minutes to facilitate the formation of liposomes.
-
-
Formulate with Antigen:
-
Cool the liposome suspension to room temperature.
-
Just before immunization, mix the DDA/TDB liposome suspension with the antigen solution.
-
Protocol 2: Mouse Immunization and Evaluation of Immune Responses
This protocol outlines a general workflow for a mouse immunization study using a TDB-adjuvanted vaccine.
References
- 1. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling | PLOS One [journals.plos.org]
Application of CAF01 Adjuvant in Preclinical Malaria Vaccine Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of a highly effective malaria vaccine remains a critical global health priority. A significant challenge in vaccine development is the induction of a robust and durable protective immune response. Adjuvants play a pivotal role in enhancing and directing the immune response to vaccine antigens. CAF01, a liposome-based adjuvant system, has emerged as a promising candidate for various vaccine formulations, including those targeting malaria. CAF01 is composed of cationic liposomes formed by dimethyldioctadecylammonium (DDA) and synthetic mycobacterial cord factor, trehalose 6,6'-dibehenate (TDB), as an immunomodulator.[1][2] This formulation is known for its ability to induce strong and balanced T-helper 1 (Th1) and Th17 cell-mediated immunity, in addition to robust antibody responses, making it particularly suitable for complex pathogens like Plasmodium.[2][3][4]
These application notes provide a comprehensive overview of the use of CAF01 in preclinical malaria vaccine research, summarizing key quantitative data from various studies and providing detailed experimental protocols.
Data Presentation: Immunogenicity and Efficacy of CAF01-Adjuvanted Malaria Vaccines
The following tables summarize the key findings from preclinical studies evaluating CAF01-adjuvanted malaria vaccines. These studies highlight the adjuvant's capacity to significantly boost both humoral and cellular immune responses, leading to enhanced protection in animal models.
Table 1: Humoral Immune Responses to CAF01-Adjuvanted Malaria Vaccines
| Antigen | Animal Model | Immunization Schedule | Key Antibody Findings | Reference |
| Whole P. yoelii 17X Blood-Stage Parasites | BALB/c Mice | 3 doses (10^7 parasites/dose) at 2-week intervals (s.c. or i.m.) | Induced high titers of parasite-specific IgG, predominantly of the IgG1 subclass. | |
| Merozoite Surface Protein 1 (MSP1-19) | BALB/c Mice | 3 doses (10 µ g/dose ) | Induced 700-fold higher IgG1 and 10-fold higher IgG2a levels compared to Al(OH)3 adjuvant. |
Table 2: Cellular Immune Responses to CAF01-Adjuvanted Malaria Vaccines
| Antigen | Animal Model | Immunization Schedule | Key Cellular Findings | Reference |
| Whole P. yoelii 17X Blood-Stage Parasites | BALB/c Mice | 3 doses (10^7 parasites/dose) at 2-week intervals (s.c. or i.m.) | Induced a mixed Th1/Th2/Th17 cytokine profile with significant production of IFN-γ. Protection was shown to be CD4+ T-cell dependent. | |
| Merozoite Surface Protein 1 (MSP1-19) | BALB/c Mice | 3 doses (10 µ g/dose ) | Generated 5-8 times higher antigen-specific IFN-γ release from splenocytes compared to Al(OH)3 adjuvant. |
Table 3: Protective Efficacy of CAF01-Adjuvanted Malaria Vaccines
| Antigen | Animal Model | Challenge Model | Key Efficacy Findings | Reference |
| Whole P. yoelii 17X Blood-Stage Parasites | Inbred (BALB/c) and Outbred Mice | Homologous (P. yoelii 17X) and Heterologous (P. yoelii YM) challenge | Provided significant protection against both homologous and heterologous challenge, reducing parasite burden. | |
| Merozoite Surface Protein 1 (MSP1-19) | Not specified in detail for challenge | Not specified | Elicited significant protective immunity. |
Experimental Protocols
Preparation of CAF01-Adjuvanted Vaccine Formulation
This protocol describes the formulation of a whole-parasite blood-stage malaria vaccine with CAF01.
Materials:
-
CAF01 adjuvant (commercially available or prepared in-house as DDA/TDB liposomes)
-
Killed whole malaria parasites (e.g., P. yoelii 17X)
-
Tris buffer
-
Sterile, endotoxin-free vials
-
Vortex mixer
Procedure:
-
Parasite Preparation: Obtain parasites from infected red blood cells and inactivate them through a validated method (e.g., freeze-thaw cycles, chemical inactivation).
-
Antigen Quantification: Determine the parasite concentration (e.g., number of parasites per milliliter) using a hemocytometer or flow cytometry.
-
Adjuvant and Antigen Mixing:
-
On the day of immunization, allow the CAF01 adjuvant to reach room temperature.
-
In a sterile vial, gently mix the required dose of the parasite antigen with the CAF01 adjuvant. The final volume per dose is typically 100-200 µL for mice.
-
The ratio of antigen to adjuvant should be optimized for the specific antigen and study design. For whole parasite vaccines, a dose of 10^6 to 10^7 parasites per 200 µL has been used.
-
Gently vortex the mixture for a few seconds to ensure a homogenous suspension.
-
-
Administration: The vaccine formulation is now ready for administration to the animal model. It is crucial to use the formulation shortly after preparation.
Immunization of Mice
This protocol outlines a typical immunization schedule for preclinical evaluation in a mouse model.
Materials:
-
Prepared CAF01-adjuvanted vaccine
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restraints
Procedure:
-
Animal Handling: Handle mice according to approved animal care and use protocols.
-
Immunization Schedule: A common regimen consists of three doses administered at two-week intervals (e.g., on days 0, 14, and 28).
-
Route of Administration: The vaccine can be administered via the subcutaneous (s.c.) or intramuscular (i.m.) route. Both routes have been shown to be effective.
-
For s.c. injection, administer the vaccine (typically 200 µL) into the scruff of the neck.
-
For i.m. injection, administer the vaccine (typically 50-100 µL) into the quadriceps muscle.
-
-
Control Groups: Include appropriate control groups, such as animals receiving the antigen alone, the adjuvant alone, or the buffer vehicle.
Assessment of Immune Responses
a) Antibody Titer Determination (ELISA)
Procedure:
-
Sample Collection: Collect blood samples from immunized and control mice at specified time points (e.g., pre-immunization and 1-2 weeks after the final immunization). Prepare serum and store at -20°C or below.
-
ELISA Plate Coating: Coat 96-well ELISA plates with the malaria antigen (e.g., parasite lysate or recombinant protein) at an optimized concentration in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates and block with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Serum Incubation: Add serially diluted mouse sera to the wells and incubate.
-
Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a).
-
Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cut-off value.
b) T-cell Response Measurement (ELISpot and Intracellular Cytokine Staining)
Procedure:
-
Splenocyte Isolation: At a defined time point after the final immunization, euthanize mice and aseptically remove the spleens. Prepare single-cell suspensions of splenocytes.
-
Antigen Restimulation:
-
ELISpot: Plate splenocytes in ELISpot plates pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ). Stimulate the cells with the vaccine antigen for a specified period. After incubation, wash the cells and add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and substrate to visualize the spots, which represent cytokine-secreting cells.
-
Intracellular Cytokine Staining (ICS): Stimulate splenocytes in culture with the vaccine antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). After stimulation, stain the cells for surface markers (e.g., CD3, CD4, CD8) and then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α). Analyze the cells by flow cytometry.
-
Parasite Challenge
Procedure:
-
Challenge Timepoint: Challenge immunized and control mice at a time when a peak immune response is expected (e.g., 2-4 weeks after the final immunization).
-
Infection: Infect mice with a lethal dose of live malaria parasites (e.g., P. yoelii 17X) via intravenous or intraperitoneal injection.
-
Monitoring: Monitor the mice daily for signs of illness and determine the level of parasitemia by examining Giemsa-stained thin blood smears.
-
Efficacy Assessment: The primary endpoints for protective efficacy are typically survival and reduction in parasite burden (peak parasitemia and area under the curve of parasitemia over time) compared to control groups.
Visualizations
Caption: Proposed mechanism of action for CAF01 adjuvant.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
CAF01 has demonstrated significant potential as an adjuvant for preclinical malaria vaccines. Its ability to elicit robust and balanced humoral and cellular immune responses, particularly CD4+ T-cell-dependent immunity, is a key attribute for combating the complex life cycle of the malaria parasite. The protocols and data presented here provide a valuable resource for researchers aiming to utilize CAF01 in the development of next-generation malaria vaccines. Further optimization of antigen-adjuvant combinations, delivery routes, and immunization schedules will be crucial in advancing CAF01-adjuvanted malaria vaccines towards clinical trials.
References
- 1. Cationic Liposomes Formulated with Synthetic Mycobacterial Cordfactor (CAF01): A Versatile Adjuvant for Vaccines with Different Immunological Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crodapharma.com [crodapharma.com]
- 3. A CAF01-adjuvanted whole asexual blood-stage liposomal malaria vaccine induces a CD4+ T-cell-dependent strain-transcending protective immunity in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BpOmpW antigen administered with CAF01 adjuvant stimulates comparable T cell responses to Sigma adjuvant system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spray Drying DDA/TDB Liposomes for Inhalable Vaccines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of inhalable vaccines presents a promising needle-free approach to immunization, particularly for respiratory diseases. Liposomes composed of dimethyldioctadecylammonium (DDA) and trehalose-6,6'-dibehenate (TDB), often referred to as CAF®01, have emerged as a potent adjuvant system for inducing robust cell-mediated immunity.[1][2] Spray drying is a widely used technique to produce dry powder formulations suitable for pulmonary delivery, offering advantages in terms of stability and particle engineering.[3][4] This document provides detailed application notes and protocols for the formulation and spray drying of DDA/TDB liposomes to generate an inhalable dry powder vaccine formulation.
The protocols outlined below are based on established methodologies and a Quality-by-Design (QbD) approach to optimize the spray drying process, ensuring the production of a stable and effective inhalable liposomal vaccine.[5]
Formulation of DDA/TDB Liposomes
The foundational step in creating an inhalable vaccine is the preparation of stable and immunologically active DDA/TDB liposomes. The lipid film hydration method is a commonly employed and effective technique for this purpose.
Materials and Reagents
-
Dimethyldioctadecylammonium (DDA) bromide
-
Trehalose-6,6'-dibehenate (TDB)
-
Chloroform
-
Methanol
-
Antigen of interest (e.g., recombinant protein)
-
Buffer solution (e.g., Tris buffer)
Protocol: Lipid Film Hydration for DDA/TDB Liposome Preparation
-
Lipid Solubilization: Dissolve DDA and TDB in a chloroform/methanol mixture (e.g., 9:1 v/v) in a round-bottom flask. A common weight ratio for DDA to TDB is 5:1.
-
Film Formation: Remove the organic solvents using a rotary evaporator under vacuum. This process creates a thin lipid film on the inner surface of the flask.
-
Complete Solvent Removal: To ensure all residual solvent is removed, maintain the flask under a high vacuum for an extended period (e.g., overnight).
-
Hydration: Hydrate the lipid film with an aqueous buffer solution containing the antigen of interest. The hydration is typically performed at a temperature above the phase transition temperature of the lipids.
-
Vesicle Formation: Vortex or gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): If smaller, unilamellar vesicles (SUVs) are desired, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Spray Drying of DDA/TDB Liposomes
Spray drying transforms the liquid liposome suspension into a dry powder with suitable aerodynamic properties for inhalation. The process must be carefully optimized to preserve the integrity and adjuvant activity of the liposomes.
Key Considerations for Spray Drying
A Quality-by-Design (QbD) approach is recommended to identify and optimize the critical process parameters (CPPs) that influence the critical quality attributes (CQAs) of the final product.
-
Critical Process Parameters (CPPs): These are the operational parameters of the spray dryer that can be controlled, such as inlet temperature, outlet temperature, feed flow rate, atomizing airflow, and drying airflow.
-
Critical Quality Attributes (CQAs): These are the physical, chemical, and biological characteristics of the final powder that should be within a specific range to ensure product quality. For an inhalable liposomal vaccine, key CQAs include Mass Median Aerodynamic Diameter (MMAD), liposome stability upon reconstitution, moisture content, and process yield.
Role of Excipients
Excipients, particularly sugars like trehalose and lactose, are crucial for protecting the liposomes from the stresses of the spray drying process. These sugars form a glassy amorphous matrix around the liposomes, preserving their structure during drying and storage. The choice of excipient can significantly impact the stability and aerosol performance of the final powder.
Experimental Workflow for Spray Drying Optimization
References
- 1. mdpi.com [mdpi.com]
- 2. Novel adjuvant formulations for delivery of anti-tuberculosis vaccine candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Spray dried lipid nanoparticle formulations enable intratracheal delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering of an inhalable DDA/TDB liposomal adjuvant: a quality-by-design approach towards optimization of the spray drying process - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Trehalose 6-Behenate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the aqueous solubility of trehalose 6-behenate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a fatty acid ester of trehalose. Due to the long behenic acid fatty acid chain, it is a highly lipophilic molecule with very poor solubility in aqueous solutions. This limited solubility can pose significant challenges for its use in various research and drug development applications where aqueous formulations are often required.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The main strategies to enhance the aqueous dispersion and solubility of this compound include:
-
Liposomal Formulations: Encapsulating this compound within liposomes, often in combination with other lipids like dimethyldioctadecylammonium (DDA).
-
Surfactant-Based Dispersions: Utilizing surfactants such as Tween-80 or Cremophor EL to create stable suspensions.
-
Inclusion Complexes with Cyclodextrins: Forming complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its apparent water solubility.
-
Nanonization: Reducing the particle size to the sub-micron range to improve dissolution rates and create stable nanosuspensions.
Q3: Can I dissolve this compound directly in water?
A3: Direct dissolution of this compound in water is generally not feasible due to its hydrophobic nature. It is considered practically insoluble in water.[1]
Q4: What is a "suspended solution" and how does it differ from a true solution?
A4: A suspended solution is a heterogeneous mixture where small particles of the substance are dispersed throughout the liquid but are not molecularly dissolved. In contrast, a true solution is a homogeneous mixture where the solute is fully dissolved at the molecular level. For this compound, formulations with surfactants often result in suspended solutions.[2]
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Encapsulation in Liposomes
| Potential Cause | Troubleshooting Step |
| Improper lipid film formation. | Ensure the organic solvent is completely removed under vacuum. A thin, uniform lipid film is crucial for efficient hydration. |
| Hydration temperature is too low. | Hydrate the lipid film at a temperature above the phase transition temperature of all lipid components. For DDA/TDB liposomes, heating at 60°C is recommended.[1] |
| Inefficient extrusion. | Ensure the extruder is assembled correctly and that the polycarbonate membranes are not clogged. Multiple passes through the extruder (e.g., 10-20 times) are often necessary for uniform vesicle size. |
| Incorrect lipid ratios. | The ratio of lipids can affect encapsulation. For DDA/TDB liposomes, a common weight ratio is 5:1 (DDA:TDB).[1] |
Issue 2: Precipitation or Instability of Surfactant-Based Dispersions
| Potential Cause | Troubleshooting Step |
| Insufficient surfactant concentration. | Increase the concentration of the surfactant (e.g., Tween-80, Cremophor EL) to ensure adequate stabilization of the this compound particles. |
| Inadequate energy input for dispersion. | Use ultrasonication to break down agglomerates and create a more uniform and stable suspension.[2] |
| pH of the aqueous phase. | The pH of the solution can influence the stability of some formulations. Ensure the pH is controlled and appropriate for the experimental system. |
Issue 3: Incomplete Formation of Cyclodextrin Inclusion Complexes
| Potential Cause | Troubleshooting Step |
| Incorrect molar ratio of this compound to cyclodextrin. | Optimize the molar ratio. A 1:1 molar ratio is a common starting point, but this may need to be adjusted based on the specific cyclodextrin used. |
| Inefficient complexation method. | The kneading and lyophilization methods are generally effective for poorly soluble compounds. Ensure thorough mixing and complete removal of the solvent during lyophilization. |
| Choice of cyclodextrin. | The size of the cyclodextrin cavity is important. For bulky molecules like this compound, larger cyclodextrins like hydroxypropyl-γ-cyclodextrin may be more effective than β-cyclodextrins. |
Quantitative Data on Solubility Enhancement
The following tables summarize the achievable concentrations of this compound and related compounds in aqueous-based formulations using different methods. Note that "suspended solution" indicates a dispersion of fine particles rather than a true molecular solution.
Table 1: Solubility of Trehalose 6,6'-dibehenate in Aqueous-Based Formulations
| Formulation Method | Excipients | Achieved Concentration | Formulation Type | Reference |
| Surfactant Dispersion | 0.5% CMC-Na / 1% Tween-80 in Saline | 4.95 mg/mL (5.01 mM) | Suspended Solution | |
| Surfactant Dispersion | 15% Cremophor EL in Saline | 2.5 mg/mL (2.53 mM) | Suspended Solution | |
| Liposomal Formulation | Dimethyldioctadecylammonium (DDA) | 0.5 mg/mL TDB with 2.5 mg/mL DDA | Liposomal Suspension |
Table 2: General Solubility Enhancement with Cyclodextrins (Data for other poorly soluble drugs)
| Drug | Cyclodextrin | Solubility Enhancement Factor | Reference |
| Carvedilol | HPβCD with Tartaric Acid | 340 times | |
| Celecoxib | β-cyclodextrin | Significant increase |
Experimental Protocols
Protocol 1: Preparation of DDA/Trehalose 6,6'-dibehenate (TDB) Liposomes
This protocol is based on the thin-film hydration method.
Materials:
-
Trehalose 6,6'-dibehenate (TDB)
-
Dimethyldioctadecylammonium (DDA) bromide
-
Chloroform
-
Methanol
-
TRIS base buffer (10 mM, pH 7.4)
-
Rotary evaporator
-
Nitrogen gas source
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Solution Preparation:
-
Prepare a 5 mg/mL solution of DDA in a 9:1 (v/v) chloroform/methanol mixture.
-
Prepare a 5 mg/mL solution of TDB in a 9:1 (v/v) chloroform/methanol mixture.
-
-
Lipid Film Formation:
-
In a round-bottom flask, combine the DDA and TDB solutions to achieve a final weight ratio of 5:1 (DDA:TDB). For example, mix 1 mL of the DDA solution with 0.2 mL of the TDB solution.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inside of the flask.
-
Flush the flask with nitrogen gas to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mM TRIS base buffer (pH 7.4).
-
Heat the suspension for 20 minutes at 60°C in a water bath.
-
-
Extrusion (Optional, for size homogenization):
-
Load the hydrated liposome suspension into a liposome extruder.
-
Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane of the desired pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
Protocol 2: Preparation of a Surfactant-Based Dispersion
This protocol utilizes ultrasonication to create a suspended solution.
Materials:
-
This compound
-
Tween-80
-
Carboxymethylcellulose sodium (CMC-Na)
-
Saline solution (0.9% NaCl)
-
Probe sonicator or ultrasonic bath
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution of 0.5% (w/v) CMC-Na and 1% (v/v) Tween-80 in saline.
-
-
Dispersion:
-
Add the desired amount of this compound powder to the vehicle.
-
Subject the mixture to ultrasonication until a uniform, milky suspension is formed. The duration and power of sonication should be optimized for the specific equipment and batch size.
-
Visualizations
Caption: Workflow for DDA/TDB Liposome Preparation.
Caption: Methods for Enhancing Aqueous Solubility.
References
Optimizing the DDA to TDB ratio for maximum vaccine adjuvanticity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDA:TDB liposomal adjuvants. The information provided is intended to assist in optimizing the DDA to TDB ratio for maximum vaccine adjuvanticity.
Frequently Asked Questions (FAQs)
Q1: What are the individual roles of DDA and TDB in the adjuvant formulation?
A1: DDA (Dimethyldioctadecylammonium) is a synthetic cationic lipid that self-assembles into liposomes, forming the vesicle structure of the adjuvant. Its positive charge is crucial for adsorbing negatively charged antigens through electrostatic interactions. DDA also contributes to the formation of a depot at the injection site, which allows for the slow release of the antigen.[1][2][3] TDB (Trehalose 6,6-dibehenate) is a synthetic analogue of the mycobacterial cord factor and acts as the primary immunostimulatory component.[1] TDB stabilizes the DDA bilayer and prevents the liposomes from aggregating.[4]
Q2: What is the primary mechanism of action for the DDA:TDB adjuvant?
A2: The DDA:TDB liposomal adjuvant, often referred to as CAF01, primarily acts by engaging the innate immune system. TDB is recognized by the C-type lectin receptor, Mincle, which is expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This recognition triggers a signaling cascade involving Syk and CARD9, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. This innate activation is crucial for driving potent and long-lasting T-cell mediated immunity, particularly Th1 and Th17 responses.
Q3: What are the typical DDA:TDB ratios used in published studies?
Q4: How does the DDA:TDB adjuvant influence the type of T-helper cell response?
A4: The DDA:TDB adjuvant is known to induce a mixed Th1 and Th17 immune response. The activation of the Mincle receptor by TDB is a key driver of this polarization. The resulting cytokine milieu, including the production of IL-1β, IL-6, and TNF-α, promotes the differentiation of naive CD4+ T-cells into Th1 and Th17 effector cells. This type of response is particularly effective against intracellular pathogens.
Troubleshooting Guide
Issue 1: Low or suboptimal T-cell responses (IFN-γ, IL-17).
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal DDA:TDB Ratio | While direct comparative studies are limited, a 5:1 w/w or 8:1 molar ratio is a common starting point. Consider preparing small batches with slight variations around these ratios to determine the optimal formulation for your specific antigen. |
| Poor Antigen Adsorption | Ensure your antigen has a net negative charge at the formulation pH to facilitate electrostatic binding to the cationic DDA liposomes. Verify the zeta potential of your final formulation to confirm a net positive charge. |
| Incorrect Liposome Size | Liposome size can influence the cellular immune response. Vesicles around 500 nm have been associated with higher IFN-γ production. If your liposomes are significantly larger or smaller, you may need to adjust your formulation or preparation method (e.g., extrusion). |
| Antigen Degradation | Confirm the stability of your antigen during the liposome preparation process, particularly during heating and sonication steps. |
Issue 2: High variability in experimental results.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Liposome Preparation | The thin-film hydration method is standard, but requires careful control of parameters such as lipid drying, hydration temperature, and mixing to ensure batch-to-batch consistency. |
| Liposome Aggregation | DDA alone can be unstable and form aggregates. Ensure TDB is properly incorporated to stabilize the liposomes. Monitor vesicle size and polydispersity index (PDI) over time to check for aggregation. |
| Improper Storage | Store DDA:TDB liposomes at 4°C. Avoid freezing, as this can disrupt the lipid bilayer and lead to aggregation and antigen leakage. |
Issue 3: Unexpected immune polarization (e.g., strong Th2 response).
| Potential Cause | Troubleshooting Suggestion | | Low TDB Concentration | TDB is the primary driver of the Th1/Th17 response. An insufficient amount of TDB may lead to a weaker or more mixed immune profile. Re-evaluate your DDA:TDB ratio to ensure adequate TDB is present. | | Antigen-Specific Effects | Some antigens may have an intrinsic ability to skew the immune response. Consider this possibility and consult literature specific to your antigen. |
Quantitative Data
Table 1: Physicochemical Characteristics of DDA:TDB Liposomes
| DDA:TDB Ratio | Liposome Type | Average Size (nm) | Zeta Potential (mV) | Antigen | Reference |
| 8:1 (molar) | - | ~1920 | +50 | H3N2 | |
| 5:1 (w/w) | SUV | ~600 (with OVA) | - | Ovalbumin (OVA) | |
| 5:1 (w/w) | MLV | >1000 (with OVA) | - | Ovalbumin (OVA) | |
| 5:1 (w/w) | - | ~500 | - | Ag85B-ESAT-6 |
Note: Data is compiled from multiple sources and direct comparisons should be made with caution. SUV: Small Unilamellar Vesicles; MLV: Multilamellar Vesicles.
Table 2: Immunological Outcomes of DDA:TDB Adjuvanted Vaccines
| DDA:TDB Ratio | Antigen | Key Immunological Findings | Reference |
| Not specified | PmpG-1 | Strongest IFN-γ and IL-17 responses compared to other adjuvants. | |
| 5:1 (w/w) | Ovalbumin (OVA) | SUVs induced significantly higher CD8+ IFN-γ responses than MLVs. | |
| 8:1 (molar) | H3N2 | Significantly higher mucosal IgA and systemic IgG, IgG1, and IgG2b antibody titers. | |
| Not specified | Ag85B-ESAT-6 | Vesicles of ~500 nm promoted higher IFN-γ production. |
Experimental Protocols
1. Preparation of DDA:TDB Liposomes by Thin-Film Hydration
This protocol is a generalized procedure based on methodologies described in the literature.
-
Materials:
-
DDA (Dimethyldioctadecylammonium bromide)
-
TDB (Trehalose 6,6-dibehenate)
-
Chloroform and Methanol (e.g., 9:1 v/v)
-
Tris buffer (10 mM, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen gas source
-
-
Procedure:
-
Dissolve the desired amounts of DDA and TDB in a chloroform:methanol mixture in a round-bottom flask to achieve the target ratio (e.g., 8:1 molar ratio).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas to remove any residual solvent.
-
Hydrate the lipid film with Tris buffer by rotating the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for approximately 20-30 minutes.
-
The resulting liposome suspension can then be sized by extrusion through polycarbonate membranes of a defined pore size, if desired.
-
The antigen is typically added to the pre-formed liposomes and incubated to allow for electrostatic adsorption.
-
2. Characterization of Liposomes
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Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Laser Doppler Velocimetry to determine the surface charge of the liposomes and confirm antigen binding.
-
Antigen Adsorption Efficiency: Can be determined by separating the liposomes from the supernatant (e.g., by centrifugation) and measuring the amount of free protein in the supernatant using a standard protein quantification assay (e.g., BCA or Bradford assay).
3. Immunological Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure antigen-specific antibody titers (e.g., IgG1, IgG2a/c) in the serum of immunized animals.
-
Enzyme-Linked Immunospot (ELISpot) Assay: To quantify the number of cytokine-secreting T-cells (e.g., IFN-γ, IL-17) from the spleens or lymph nodes of immunized animals after in vitro restimulation with the antigen.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and quantify the frequency of cytokine-producing T-cell subsets (e.g., CD4+, CD8+) within a mixed cell population.
Visualizations
Caption: DDA:TDB Adjuvant Signaling Pathway.
Caption: Experimental Workflow for DDA:TDB Ratio Optimization.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The vesicle size of DDA:TDB liposomal adjuvants plays a role in the cell-mediated immune response but has no significant effect on antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomes based on dimethyldioctadecylammonium promote a depot effect and enhance immunogenicity of soluble antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Th1 and Th17 cells: Adversaries and collaborators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Experimental Variability in In Vivo Studies Using CAF01 Adjuvant
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental variability in your in vivo studies using the CAF01 adjuvant, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is CAF01 and what is its composition?
A1: CAF01 is a liposome-based vaccine adjuvant designed to enhance and direct the immune response to co-administered antigens. It is a fully synthetic formulation composed of two key components:
-
DDA (Dimethyldioctadecylammonium): A cationic lipid that self-assembles into liposomes, acting as a delivery vehicle for the antigen.
-
TDB (Trehalose-6,6-dibehenate): A synthetic analogue of mycobacterial cord factor that serves as the immunomodulator.[1][2][3]
Q2: What is the mechanism of action of CAF01?
A2: CAF01 primarily induces a strong T-helper 1 (Th1) and T-helper 17 (Th17) biased immune response.[1][4] The TDB component is recognized by the C-type lectin receptor Mincle on antigen-presenting cells (APCs). This interaction triggers a signaling cascade through the Syk-CARD9 pathway, leading to the production of pro-inflammatory cytokines and the subsequent differentiation of T cells into Th1 and Th17 lineages. The DDA component facilitates the uptake of the antigen by APCs and promotes a depot effect at the injection site, contributing to a sustained immune response.
Q3: What are the recommended storage and handling conditions for CAF01?
A3: Proper storage and handling are critical to maintain the integrity and efficacy of CAF01. While specific manufacturer instructions should always be followed, general guidelines include:
-
Storage Temperature: Store at 2-8°C. Do not freeze, as this can disrupt the liposomal structure.
-
Light Protection: Protect from light.
-
Handling: Before use, allow the vial to reach room temperature. Mix gently by inverting the vial; do not vortex, as this can shear the liposomes.
Q4: How long is CAF01 stable after mixing with an antigen?
A4: The stability of the CAF01-antigen formulation can vary depending on the specific antigen and the buffer used. It is recommended to prepare the formulation fresh for each experiment. If storage is necessary, it should be at 2-8°C and for a validated, short period. A study on an inactivated polio virus vaccine formulated with CAF01 mentioned storage at 2-8°C until use.
Troubleshooting Guide
This guide addresses common issues that can lead to experimental variability when using CAF01 in in vivo studies.
Issue 1: High Variability in Immune Responses Between Animals
-
Potential Cause: Inconsistent formulation, injection technique, or inherent biological variation in the animals.
-
Troubleshooting Steps:
-
Standardize Formulation Preparation:
-
Ensure consistent antigen-to-adjuvant ratios and final concentrations for all animals.
-
Mix the antigen and CAF01 gently but thoroughly. Allow for a sufficient incubation period (e.g., 15 minutes at room temperature) to ensure antigen adsorption to the liposomes.
-
-
Refine Injection Technique:
-
Use a consistent injection volume and needle size (e.g., 25-27 gauge for subcutaneous injections in mice).
-
Ensure all injections are administered via the same route (e.g., subcutaneous at the base of the tail).
-
Minimize leakage from the injection site by inserting the needle at a shallow angle and withdrawing it smoothly. Applying gentle pressure to the site for a few seconds after injection can also help.
-
-
Control for Animal-Related Factors:
-
Use age- and sex-matched animals from a reputable supplier.
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Randomize animals into experimental groups.
-
-
Issue 2: Lower Than Expected Immune Response
-
Potential Cause: Improper formulation, suboptimal dose, or incorrect administration route.
-
Troubleshooting Steps:
-
Verify Antigen Adsorption:
-
The adsorption of the antigen to the cationic liposomes is crucial for inducing robust T-cell responses. The efficiency of adsorption can be influenced by the isoelectric point (pI) of the antigen and the pH of the buffer.
-
Consider performing a simple in vitro binding assay to confirm that your antigen is associating with the CAF01 liposomes. This can be done by centrifuging the formulation and measuring the amount of antigen in the supernatant versus the pellet.
-
-
Optimize Antigen and Adjuvant Dose:
-
The optimal dose of both antigen and CAF01 can vary depending on the antigen and the animal model.
-
Perform a dose-response study to determine the optimal concentrations for your specific experiment.
-
-
Evaluate Administration Route:
-
While subcutaneous injection is common, other routes such as intramuscular or intranasal may be more appropriate for your research question. The route of administration can significantly impact the nature of the immune response.
-
-
Issue 3: Injection Site Reactions
-
Potential Cause: Inflammatory response to the adjuvant or improper injection technique.
-
Troubleshooting Steps:
-
Monitor Injection Sites:
-
Regularly observe the injection sites for signs of severe inflammation, such as ulceration or necrosis. Mild, transient inflammation is expected as part of the adjuvant's mechanism of action.
-
-
Refine Injection Technique:
-
Ensure the injection is truly subcutaneous and not intradermal, which can cause more severe local reactions.
-
Avoid injecting too large a volume at a single site. If a larger volume is necessary, consider splitting it between two sites.
-
-
Consult with a Veterinarian:
-
If severe or persistent injection site reactions occur, consult with your institution's veterinary staff.
-
-
Data Presentation
Table 1: Typical CAF01 and Antigen Dosages in Murine Studies
| Antigen | CAF01 Dose (DDA/TDB) | Antigen Dose | Administration Route | Animal Model | Reference |
| Inactivated Polio Virus (IPV) | 250 µg / 50 µg | 2 DU | Intramuscular | Mouse | |
| Chlamydia Antigens (Hirep1, CTH93) | Not specified | Not specified | Subcutaneous/Intranasal | Mouse | |
| Ovalbumin (OVA) | 125 µg / 25 µg | 5 µg | Subcutaneous | Mouse | |
| Tuberculosis Antigen (H56) | 250 µg / 50 µg | 2 µg (prime), 0.5 µg (boost) | Subcutaneous | Mouse | |
| HIV-1 Peptides | 250 µg / 50 µg | Not specified | Subcutaneous | Mouse | |
| Chlamydia muridarum MOMP | Not specified | Not specified | Subcutaneous/Intranasal | Mouse | |
| BpOmpW Antigen | Not specified | Not specified | Not specified | Mouse | |
| Pn1-CRM197 | 250 µg / 50 µg | 0.5 - 4 µg | Subcutaneous | Mouse | |
| Influenza Hemagglutinin (HA) | 250 µg / 50 µg | 0.1 - 4 µg | Subcutaneous | Mouse |
Experimental Protocols
Protocol 1: Preparation of CAF01-Antigen Formulation
-
Bring the CAF01 adjuvant and the antigen solution to room temperature.
-
Gently mix the CAF01 vial by inverting it several times. Do not vortex.
-
In a sterile microcentrifuge tube, combine the desired amount of antigen with the appropriate volume of CAF01. The final volume and concentrations should be calculated based on the desired dose per animal.
-
Mix the formulation by gently pipetting up and down or by inverting the tube. Avoid vigorous shaking or vortexing.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the adsorption of the antigen to the liposomes.
-
The formulation is now ready for administration.
Protocol 2: Subcutaneous Injection in Mice
-
Restrain the mouse using an appropriate and humane method.
-
Identify the injection site, typically the loose skin at the base of the tail or the scruff of the neck.
-
Gently lift the skin to create a "tent."
-
Insert a sterile 25-27 gauge needle, bevel up, at a shallow angle into the base of the skin tent.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly and steadily inject the formulation.
-
Withdraw the needle smoothly and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Caption: Signaling pathway of the TDB component of CAF01 through the Mincle receptor on an APC.
Caption: A typical experimental workflow for an in vivo study using CAF01 adjuvant.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Liposome-Based Adjuvant CAF01 for Induction of CD8+ Cytotoxic T-Lymphocytes (CTL) to HIV-1 Minimal CTL Peptides in HLA-A*0201 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crodapharma.com [crodapharma.com]
- 4. BpOmpW antigen administered with CAF01 adjuvant stimulates comparable T cell responses to Sigma adjuvant system - PMC [pmc.ncbi.nlm.nih.gov]
Investigating unexpected or off-target immune responses with TDB adjuvant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trehalose-6,6-dibehenate (TDB) as a vaccine adjuvant. The focus is on identifying and investigating unexpected or off-target immune responses that may arise during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected immunological response to a vaccine formulated with TDB adjuvant?
A1: TDB is a synthetic analog of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM).[1] It is a potent adjuvant known to primarily induce strong T helper 1 (Th1) and T helper 17 (Th17) cell-mediated immune responses.[2][3] This is achieved through its interaction with the C-type lectin receptor Mincle on antigen-presenting cells (APCs), which triggers a signaling cascade involving Syk and Card9.[1] This pathway leads to the production of pro-inflammatory cytokines that drive the differentiation of Th1 and Th17 cells.[1] Concurrently, TDB can be formulated with cationic lipids like dimethyldioctadecylammonium (DDA) into liposomes, which enhances both cellular and humoral (antibody) responses.
Q2: We are observing excessive local inflammation at the injection site. Is this expected with TDB?
A2: A certain degree of local inflammation is an expected and necessary part of the adjuvant's mechanism of action, as it helps to recruit immune cells and initiate the adaptive immune response. However, excessive or prolonged inflammation, such as the formation of sterile abscesses or large granulomas, may be considered an off-target effect. The intensity of the local reaction can be influenced by the specific formulation (e.g., use of DDA), the dose of the adjuvant, and the antigen used. If the inflammation is more severe than anticipated, it warrants further investigation.
Q3: Could TDB adjuvant be contributing to an unexpected or skewed T helper cell response (e.g., a strong Th2 response)?
A3: While TDB is known to strongly promote Th1 and Th17 responses, the overall immune response is a complex interplay of various factors, including the antigen, the host's genetic background, and the specific vaccine formulation. An unexpectedly dominant Th2 response, characterized by cytokines like IL-4, IL-5, and IL-13, would be considered an off-target effect for a TDB-adjuvanted vaccine. Such a skewed response could potentially be due to characteristics of the antigen itself or interactions between the antigen and the adjuvant formulation.
Q4: Are there any known off-target signaling pathways activated by TDB?
A4: While the primary signaling pathway for TDB is through the Mincle receptor, some studies have suggested Mincle-independent effects. For instance, TDB has been shown to attenuate neuroinflammation through a PLC-γ1/PKC/ERK signaling pathway in microglia, independently of Mincle. Furthermore, the adjuvant effect of TDB in vivo has been found to be partially dependent on the MyD88 signaling pathway, which is typically associated with Toll-like receptors (TLRs). This MyD88 dependence is primarily mediated through IL-1 receptor signaling, which is induced downstream of Mincle activation.
Troubleshooting Guide
This section provides guidance on how to approach the investigation of unexpected immune responses when using a TDB-adjuvanted vaccine.
Problem: Excessive Local Reactogenicity (Inflammation, Granuloma, or Sterile Abscess)
Initial Assessment:
-
Visual and Physical Examination: Macroscopically assess the injection site at regular intervals for signs of excessive swelling, redness, ulceration, or the formation of palpable nodules.
-
Histopathological Analysis: If excessive inflammation is observed, a histopathological examination of the injection site is recommended. This can help to characterize the nature of the inflammatory infiltrate (e.g., neutrophilic, granulomatous) and assess the extent of tissue damage.
Troubleshooting Workflow:
References
- 1. invivogen.com [invivogen.com]
- 2. The Mincle-Activating Adjuvant TDB Induces MyD88-Dependent Th1 and Th17 Responses through IL-1R Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Freeze-Drying of DDA:TDB Liposomal Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the freeze-drying of DDA:TDB (dimethyl dioctadecylammonium bromide:trehalose dibehenate) liposomal adjuvants.
Troubleshooting Guide
This section addresses common problems observed during the lyophilization of DDA:TDB liposomes, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Poor Cake Appearance (e.g., collapse, shrinkage, cracking) | - Sub-optimal Cryoprotectant Concentration: Insufficient cryoprotectant may not provide an adequate glassy matrix to support the cake structure.[1][2] - Drying Temperature Above Collapse Temperature (Tc): If the primary drying temperature exceeds the collapse temperature of the formulation, the amorphous matrix will lose its rigidity.[1][3] - High Residual Moisture: Incomplete secondary drying can lead to a less stable cake over time. | - Optimize Cryoprotectant Concentration: For DDA:TDB liposomes, trehalose concentrations above 211 mM have been shown to be effective.[4] Sucrose can also be used, but may require higher concentrations (above 396 mM). - Determine and Adhere to the Collapse Temperature: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg') of the frozen solution, which is a good indicator of the collapse temperature (Tc). Ensure the shelf temperature during primary drying is maintained below this critical temperature. - Extend Secondary Drying: Increase the time and/or temperature of the secondary drying phase to ensure maximum removal of bound water. |
| Increased Particle Size or Aggregation Upon Reconstitution | - Inadequate Cryoprotection: During freezing, ice crystal formation can force liposomes into close proximity, leading to fusion if not properly separated by a cryoprotectant. - Freezing Rate: Both very fast and very slow freezing rates can be detrimental. Slow freezing can lead to large ice crystals that can damage liposomes, while rapid freezing can also induce stress. - Formulation Issues: The inherent stability of the liposomal formulation can influence its susceptibility to aggregation. | - Screen Cryoprotectants and Concentrations: Trehalose is a highly effective cryoprotectant for DDA:TDB liposomes due to its interaction with the TDB headgroup. A systematic evaluation of different concentrations is recommended. - Optimize Freezing Rate: A moderate, controlled freezing rate is often optimal. The ideal rate can be formulation-dependent and may require empirical determination. - Ensure Robust Pre-lyophilization Formulation: Confirm that the initial liposome suspension is stable and well-characterized before initiating the freeze-drying process. |
| Difficult or Slow Reconstitution | - Dense or Collapsed Cake Structure: A collapsed cake has a reduced surface area, hindering the penetration of the reconstitution medium. - Inelegant Cake Formation: A non-uniform or "blown out" cake can present a smaller surface area for rehydration. | - Optimize the Freeze-Drying Cycle: Ensure the formation of an elegant, porous cake by controlling the freezing rate and keeping the primary drying temperature below the collapse temperature. - Consider Formulation Additives: While focusing on DDA:TDB, the use of bulking agents in other liposomal formulations can sometimes improve cake structure, though this requires careful consideration to not interfere with the adjuvant's function. |
| Loss of Adjuvant Activity | - Structural Damage to Liposomes: Changes in liposome size, lamellarity, or surface charge can impact their immunological properties. - Degradation of DDA or TDB: While generally stable, extreme processing conditions could potentially affect the chemical integrity of the lipid components. | - Characterize Post-Reconstitution Liposomes: Verify that the particle size, polydispersity index (PDI), and zeta potential of the reconstituted liposomes are comparable to the pre-lyophilization state. - Conduct Functional Assays: Ultimately, the biological activity of the adjuvant should be confirmed through in-vitro or in-vivo immunological assays. |
Frequently Asked Questions (FAQs)
Formulation Questions
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Q1: What is the recommended cryoprotectant for DDA:TDB liposomes and at what concentration? A1: Trehalose is highly recommended for the cryoprotection of DDA:TDB liposomes. Studies have shown that trehalose concentrations above 211 mM effectively preserve the liposomes during freeze-drying, allowing for ready rehydration. Sucrose can also be used, but typically requires higher concentrations, above 396 mM, to achieve the same protective effect.
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Q2: Why is trehalose particularly effective for DDA:TDB liposomes? A2: The protective effect of trehalose is thought to be facilitated by a direct interaction with the headgroup of TDB and a kosmotropic effect. This interaction helps to stabilize the liposomal membrane during the stresses of freezing and drying.
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Q3: Can I use other cryoprotectants like mannitol or amino acids? A3: While disaccharides like trehalose and sucrose are the most studied for DDA:TDB, other cryoprotectants are used for different liposomal formulations. Mannitol is often used as a bulking agent but can sometimes crystallize, which may damage the liposomes. Amino acids have also been investigated as cryoprotectants for liposomes. However, for DDA:TDB, the efficacy of these alternatives would need to be empirically determined and compared to the well-established performance of trehalose.
Process-Related Questions
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Q4: How does the freezing rate impact the stability of my DDA:TDB liposomes? A4: The freezing rate is a critical parameter. A slow freezing rate can lead to the formation of large ice crystals, which can disrupt the liposome structure. Conversely, very rapid freezing can also induce stresses that lead to instability. The optimal freezing rate often needs to be determined experimentally for a specific formulation and freeze-dryer.
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Q5: What are the key stages of a freeze-drying cycle for DDA:TDB liposomes? A5: A typical freeze-drying cycle consists of three main stages:
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Freezing: The liposomal suspension is frozen to a temperature well below its eutectic point or glass transition temperature.
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Primary Drying (Sublimation): Under vacuum, the frozen solvent is removed by sublimation at a temperature below the collapse temperature of the formulation.
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Secondary Drying (Desorption): The temperature is gradually increased to remove any remaining bound water molecules.
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Q6: What is "cake collapse" and how can I prevent it? A6: Cake collapse occurs when the freeze-dried product can no longer support its own structure during primary drying. This happens if the product temperature exceeds its collapse temperature (Tc). To prevent this, it is crucial to characterize the thermal properties of your formulation using techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature of the maximally freeze-concentrated solution (Tg'), which is closely related to the Tc. The shelf temperature during primary drying must be maintained below this critical temperature.
Characterization and Analysis Questions
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Q7: What characterization techniques should I use to assess my freeze-dried DDA:TDB liposomes? A7: The following techniques are recommended:
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Visual Inspection: To assess the elegance and integrity of the freeze-dried cake.
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Photon Correlation Spectroscopy (PCS) / Dynamic Light Scattering (DLS): To measure the particle size and polydispersity index (PDI) of the liposomes after reconstitution and compare them to the pre-lyophilization values.
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Differential Scanning Calorimetry (DSC): To determine the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid bilayer, which provides information about the integrity of the liposomal membrane. It is also used to determine the Tg' of the formulation to optimize the freeze-drying cycle.
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Zeta Potential Analysis: To measure the surface charge of the liposomes, which is important for their stability and interaction with antigens.
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-
Q8: How do I interpret changes in particle size after reconstitution? A8: A significant increase in the average particle size or PDI after reconstitution suggests that aggregation or fusion of the liposomes occurred during the freeze-drying process. This indicates that the cryoprotection and/or the process parameters were not optimal.
Quantitative Data Summary
Table 1: Effective Cryoprotectant Concentrations for DDA:TDB Liposomes
| Cryoprotectant | Effective Concentration | Reference |
| Trehalose | > 211 mM | |
| Sucrose | > 396 mM |
Table 2: Characterization of DDA:TDB Liposomes Pre- and Post-Freeze-Drying with Trehalose
| Parameter | Pre-Freeze-Drying (Typical) | Post-Reconstitution (with optimal Trehalose) |
| Mean Particle Size (nm) | 400 - 600 | Similar to pre-freeze-drying values |
| Polydispersity Index (PDI) | < 0.3 | Similar to pre-freeze-drying values |
| Phase Transition Temp. (Tm) | ~43°C | Unchanged |
Note: The exact values can vary depending on the specific preparation method and equipment used.
Experimental Protocols
Protocol 1: Preparation of DDA:TDB Liposomes by Thin Film Hydration
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Lipid Preparation: Dissolve DDA and TDB in a suitable organic solvent (e.g., chloroform:methanol, 9:1 v/v) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
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Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
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Hydration: Hydrate the lipid film with an aqueous buffer (e.g., Tris buffer) pre-heated to a temperature above the phase transition temperature of the lipid mixture (~60°C). The hydration is performed by gentle rotation of the flask.
-
Sizing (Optional): To obtain a more uniform size distribution, the resulting multilamellar vesicles (MLVs) can be downsized by extrusion through polycarbonate membranes of a defined pore size.
Protocol 2: Freeze-Drying of DDA:TDB Liposomes
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Cryoprotectant Addition: Add the desired cryoprotectant (e.g., trehalose to a final concentration of >211 mM) to the liposome suspension and gently mix.
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Filling: Dispense the liposome-cryoprotectant mixture into lyophilization vials.
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Freezing: Place the vials on the freeze-dryer shelf and cool them to a temperature of at least -40°C at a controlled rate (e.g., 1°C/minute).
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Primary Drying: Once the product is completely frozen, apply a vacuum (e.g., ≤ 200 mTorr) and raise the shelf temperature to a point below the collapse temperature of the formulation (e.g., -35°C). Hold under these conditions until all the ice has sublimed (typically 24-48 hours).
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Secondary Drying: Gradually increase the shelf temperature (e.g., to 25°C) and hold for an extended period (e.g., 12-24 hours) to remove residual moisture.
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Stoppering: Backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum before removing them from the freeze-dryer.
Protocol 3: Characterization of Reconstituted Liposomes
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Reconstitution: Add the original volume of sterile water or buffer to the lyophilized cake and gently swirl to reconstitute. Avoid vigorous shaking to prevent foaming and potential disruption of the liposomes.
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Particle Size Analysis (PCS/DLS):
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Dilute a small aliquot of the reconstituted liposome suspension in an appropriate buffer to a suitable concentration for DLS analysis.
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Measure the hydrodynamic diameter and polydispersity index using a DLS instrument.
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Compare the results to the measurements taken before freeze-drying.
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Thermal Analysis (DSC):
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Transfer a sample of the reconstituted liposome suspension to a DSC pan.
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Scan the sample over a relevant temperature range (e.g., 20°C to 70°C) at a controlled heating rate (e.g., 2°C/minute).
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Determine the phase transition temperature (Tm) from the resulting thermogram and compare it to the pre-lyophilized sample.
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Visualizations
Caption: Workflow for the freeze-drying of DDA:TDB liposomes.
Caption: Troubleshooting logic for poor freeze-dried cake appearance.
References
Technical Support Center: Controlling the Particle Size of CAF01 Liposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the particle size of CAF01 liposomes. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation.
Frequently Asked Questions (FAQs)
Q1: What is the typical particle size of CAF01 liposomes prepared by the standard thin-film hydration method?
A1: CAF01 liposomes prepared by the conventional thin-film hydration method typically form a heterogeneous population of multilamellar vesicles (MLVs) with an average particle size of around 450-500 nm. However, without any size reduction techniques, the particle size can be highly variable and the polydispersity index (PDI) can be high.
Q2: Why is controlling the particle size of CAF01 liposomes important?
A2: Controlling the particle size of CAF01 liposomes is crucial as it can influence the in vivo behavior and adjuvant activity of the vaccine formulation. Vesicle size can affect the pharmacokinetics, biodistribution, and uptake by antigen-presenting cells (APCs), which in turn can modulate the resulting immune response. For instance, vesicles of approximately 500 nm have been shown to promote higher IFN-γ cytokine production from splenocytes.[1] Consistent and controlled particle size is also a critical quality attribute for regulatory approval, ensuring batch-to-batch consistency and product quality.
Q3: What are the primary methods for reducing the particle size of CAF01 liposomes?
A3: The most common methods for reducing the particle size of CAF01 liposomes after initial formulation by thin-film hydration are extrusion and sonication. Microfluidics is an emerging technique that allows for the direct production of size-controlled liposomes in a scalable manner.
Q4: How does the addition of an antigen affect the particle size of CAF01 liposomes?
A4: The adsorption of an antigen to the surface of cationic CAF01 liposomes can lead to an increase in the average particle size and a broader size distribution. This is due to the electrostatic interactions between the positively charged liposomes and the often negatively charged antigens, which can sometimes lead to particle aggregation.
Q5: What is an acceptable Polydispersity Index (PDI) for a CAF01 liposome formulation?
A5: A Polydispersity Index (PDI) value below 0.2 is generally considered to indicate a homogenous and monodisperse population of liposomes suitable for many vaccine applications. A high PDI suggests a broad size distribution, which can lead to inconsistencies in the formulation's performance.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of CAF01 liposomes and provides potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Larger than expected particle size | 1. Incomplete hydration of the lipid film: Insufficient hydration time or temperature can lead to the formation of large, poorly formed vesicles. 2. Inadequate energy input during size reduction: Insufficient sonication power/time or too few extrusion cycles will not effectively reduce the size of the initial MLVs. 3. High lipid concentration: Higher concentrations of phospholipids can result in the formation of larger liposomes.[2] 4. Aggregation: Suboptimal buffer conditions (pH, ionic strength) can lead to the aggregation of liposomes. | 1. Ensure the hydration buffer is heated to a temperature above the phase transition temperature (Tc) of the lipids (for CAF01, which contains DDA, a temperature of around 60°C is often used). Increase hydration time with gentle agitation. 2. Optimize sonication parameters (increase time or power) or increase the number of extrusion cycles. 3. Consider reducing the total lipid concentration in your formulation. 4. Evaluate and optimize the pH and ionic strength of your buffer. A zeta potential greater than |
| High Polydispersity Index (PDI > 0.3) | 1. Insufficient homogenization: This is the most common cause of a high PDI. 2. Aggregation of liposomes: Instability of the formulation can lead to a mixed population of single liposomes and aggregates. 3. Contamination: The presence of dust or other particulates can interfere with particle size measurements. | 1. Extrusion: Increase the number of passes through the extruder membrane (often 10-20 passes are recommended). Ensure the membrane is not torn. Sonication: Optimize sonication time and power to ensure consistent energy application. 2. Check for and address the causes of aggregation as mentioned above. Consider incorporating a PEGylated lipid to provide steric stabilization. 3. Filter all buffers through a 0.22 µm filter before use and ensure cuvettes for dynamic light scattering (DLS) measurements are clean. |
| Batch-to-batch inconsistency | 1. Variability in the thin lipid film: Inconsistent film thickness or residual solvent can affect hydration and vesicle formation. 2. Inconsistent size reduction parameters: Variations in sonication time/power or extrusion pressure/cycles between batches. 3. Raw material variability: Differences in the purity or quality of lipids (DDA, TDB) between batches. | 1. Standardize the procedure for creating the lipid film, ensuring a thin, even layer and complete removal of the organic solvent under vacuum. 2. Carefully control and document all size reduction parameters for each batch. 3. Use high-purity lipids from a reliable source and consider qualifying new batches of raw materials. |
| Liposome aggregation over time | 1. Suboptimal surface charge: Insufficient zeta potential to maintain electrostatic repulsion between vesicles. 2. Inappropriate storage conditions: Storage at temperatures that promote lipid mobility or in buffers that cause instability. | 1. Ensure the formulation has a sufficiently high positive zeta potential. The cationic nature of DDA in CAF01 generally provides good stability. 2. Store CAF01 liposomes at 2-8°C. Avoid freezing unless a suitable cryoprotectant has been included in the formulation. |
Experimental Protocols & Data
Preparation of CAF01 Liposomes by Thin-Film Hydration
This protocol describes the standard method for preparing CAF01 liposomes, which typically results in a heterogeneous population of multilamellar vesicles (MLVs) that require subsequent size reduction.
Materials:
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Dimethyldioctadecylammonium (DDA) bromide
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Trehalose 6,6'-dibehenate (TDB)
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Chloroform/Methanol mixture (e.g., 9:1 v/v)
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Hydration buffer (e.g., 10 mM Tris-HCl, pH 7.4)
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Round-bottom flask
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Rotary evaporator
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Vacuum pump
Procedure:
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Dissolve the desired amounts of DDA and TDB in the chloroform/methanol mixture in a round-bottom flask. A common weight ratio is 5:1 DDA:TDB.
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Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the inner surface of the flask.
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Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
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Hydrate the lipid film by adding the pre-warmed (e.g., 60°C) hydration buffer. The volume of the buffer will determine the final lipid concentration.
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Agitate the flask (e.g., by vortexing or gentle shaking) until the lipid film is fully dispersed, forming a milky suspension of MLVs.
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Proceed to one of the size reduction methods described below.
Particle Size Reduction by Extrusion
Extrusion involves forcing the liposome suspension through a polycarbonate membrane with a defined pore size to produce vesicles with a more uniform size distribution.
Equipment:
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Liposome extruder (e.g., a handheld mini-extruder or a high-pressure extruder)
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Polycarbonate membranes with desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)
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Heating block or water bath
Protocol:
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Assemble the extruder with a polycarbonate membrane of the desired pore size according to the manufacturer's instructions.
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Pre-heat the extruder to a temperature above the Tc of the lipids (e.g., 60-65°C).
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Load the MLV suspension into one of the syringes of the extruder.
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Pass the liposome suspension back and forth through the membrane for a defined number of cycles (e.g., 11-21 passes).
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For smaller particle sizes, a sequential extrusion process can be used, starting with a larger pore size membrane and progressively moving to smaller pore sizes.
Quantitative Data: Effect of Extrusion on Liposome Particle Size
The following table summarizes the expected particle size and PDI of liposomes after extrusion through different membrane pore sizes. Data is based on studies of cationic liposomes and may vary slightly for specific CAF01 formulations.
| Membrane Pore Size | Number of Passes | Expected Particle Size (nm) | Expected PDI |
| 400 nm | 11 | ~350 - 400 | < 0.2 |
| 200 nm | 11 | ~180 - 220 | < 0.15 |
| 100 nm | 21 | ~110 - 140 | < 0.1 |
| 50 nm | 21 | ~60 - 80 | < 0.1 |
Note: The final particle size is typically slightly larger than the membrane pore size.[1]
Particle Size Reduction by Sonication
Sonication uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs).
Equipment:
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Probe sonicator or bath sonicator
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Ice bath
Protocol:
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Place the vial containing the MLV suspension in an ice bath to prevent overheating, which can lead to lipid degradation.
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If using a probe sonicator, immerse the tip of the probe into the liposome suspension.
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Apply sonication in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time.
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Monitor the particle size at different time points to determine the optimal sonication duration.
Quantitative Data: Effect of Sonication on Liposome Particle Size
The following table illustrates the effect of sonication time on the particle size and PDI of liposomes. Longer sonication times generally lead to smaller and more uniform vesicles, although excessive sonication can lead to sample degradation.[3]
| Sonication Time (minutes) | Sonication Power/Amplitude | Expected Particle Size (nm) | Expected PDI |
| 5 | Moderate | ~150 - 200 | < 0.3 |
| 15 | Moderate | ~100 - 150 | < 0.25 |
| 30 | Moderate | ~50 - 100 | < 0.2 |
Note: Optimal sonication parameters should be determined empirically for each specific formulation and sonicator.
Particle Size Control using Microfluidics
Microfluidics offers a highly controlled and scalable method for producing liposomes with a defined particle size by precisely mixing a lipid-in-solvent stream with an aqueous stream.
Equipment:
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Microfluidic system (e.g., a microfluidic pump and a mixing chip)
Protocol:
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Dissolve DDA and TDB in a water-miscible organic solvent (e.g., ethanol or isopropanol).
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Prepare the aqueous phase (e.g., Tris-HCl buffer).
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Set the desired flow rates for the organic and aqueous phases. The ratio of these flow rates (Flow Rate Ratio, FRR) is a key parameter for controlling particle size.
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Pump the two phases through the microfluidic chip, where they mix rapidly, leading to the self-assembly of liposomes.
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The resulting liposome suspension is collected at the outlet.
Quantitative Data: Effect of Microfluidics Parameters on Cationic Liposome Particle Size
The Flow Rate Ratio (FRR) of the aqueous phase to the organic phase is a critical parameter in determining the final particle size. A higher FRR generally results in smaller liposomes.[4]
| Flow Rate Ratio (Aqueous:Organic) | Total Flow Rate (mL/min) | Expected Particle Size (nm) | Expected PDI |
| 3:1 | 6 | ~100 - 150 | < 0.2 |
| 5:1 | 6 | ~70 - 100 | < 0.15 |
| 10:1 | 12 | ~40 - 70 | < 0.1 |
Note: The exact particle size will also depend on the specific microfluidic chip geometry and lipid concentration.
Visualizations
Experimental Workflow for CAF01 Liposome Preparation and Size Reduction
References
- 1. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Liposomal Encapsulation and Ultrasonication on Debittering of Protein Hydrolysate and Plastein from Salmon Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome production by microfluidics: potential and limiting factors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor antigen adsorption to DDA:TDB liposomes
Welcome to the technical support center for DDA:TDB liposomal adjuvants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of DDA:TDB liposomes, with a specific focus on overcoming poor antigen adsorption.
Frequently Asked Questions (FAQs)
Q1: What are DDA:TDB liposomes and how do they work as an adjuvant?
A1: DDA:TDB liposomes are a vaccine adjuvant system composed of the cationic lipid dimethyldioctadecylammonium (DDA) and the synthetic mycobacterial cord factor analogue trehalose 6,6'-dibehenate (TDB).[1][2] This combination forms cationic liposomes that are effective at stimulating both humoral and cell-mediated immunity.[1][2] The cationic nature of DDA facilitates the adsorption of negatively charged antigens and promotes uptake by antigen-presenting cells (APCs).[3] TDB is an immunostimulant that activates the C-type lectin receptor Mincle, leading to a Th1 and Th17 immune response. The adjuvant system also creates a depot effect at the injection site, prolonging antigen exposure to the immune system.
Q2: What is the primary mechanism of antigen association with DDA:TDB liposomes?
A2: The primary mechanism for the association of protein antigens with DDA:TDB liposomes is electrostatic interaction. The DDA component gives the liposomes a positive surface charge (cationic), which facilitates the adsorption of antigens that are negatively charged at physiological pH.
Q3: What factors can influence the efficiency of antigen adsorption?
A3: Several factors can impact the degree of antigen adsorption to DDA:TDB liposomes, including:
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Antigen Properties: The isoelectric point (pI) of the antigen is critical. Antigens with a pI below the buffer pH will be negatively charged and adsorb more readily to the cationic liposomes.
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Liposome Characteristics: The size, zeta potential (surface charge), and lamellarity of the liposomes can affect the available surface area and charge density for antigen interaction.
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Formulation Parameters: The antigen-to-lipid ratio, buffer composition (pH, ionic strength), and the presence of other excipients can all influence adsorption efficiency.
Q4: How does the size of DDA:TDB liposomes affect the immune response?
A4: Liposome size can significantly influence the resulting immune response. Studies have shown that smaller unilamellar vesicles (SUVs) of DDA:TDB can induce stronger CD8+ T-cell and antibody responses compared to larger multilamellar vesicles (MLVs). However, other research indicates that for intramuscular injections, liposomes around 700 nm may elicit the greatest IFN-γ secretion. The optimal size may depend on the specific antigen and the desired immune outcome.
Troubleshooting Guide: Poor Antigen Adsorption
This guide provides a systematic approach to diagnosing and resolving issues of poor antigen adsorption to DDA:TDB liposomes.
Problem: Low or no detectable antigen associated with the liposomes after incubation.
Step 1: Initial Verification & Characterization
Before modifying your formulation, it's crucial to confirm the properties of your starting materials.
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Question: Have you confirmed the physicochemical properties of your antigen and liposomes?
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Antigen pI: Determine the theoretical isoelectric point (pI) of your antigen. If the pI is high (alkaline), the antigen may be neutrally or positively charged in your formulation buffer, leading to repulsion from the cationic liposomes.
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Liposome Zeta Potential: Measure the zeta potential of your DDA:TDB liposome preparation. A strongly positive zeta potential (typically > +30 mV) is expected and necessary for electrostatic adsorption.
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Liposome Size: Characterize the size and polydispersity index (PDI) of your liposomes. Inconsistent sizing can lead to variable surface area and adsorption capacity.
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Step 2: Optimizing Formulation Parameters
If the initial characteristics of your components are as expected, the next step is to adjust the formulation conditions.
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Question: Is the formulation buffer optimal for electrostatic interaction?
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Troubleshooting Action: Adjust the pH of your formulation buffer. For an antigen with a known pI, ensure the buffer pH is at least 1-2 units above the antigen's pI to ensure a net negative charge on the protein.
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Troubleshooting Action: Evaluate the ionic strength of your buffer. High salt concentrations can shield the electrostatic interactions between the antigen and the liposome. Consider using a buffer with lower ionic strength (e.g., 10 mM Tris or HEPES).
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Question: Is the antigen-to-lipid ratio appropriate?
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Troubleshooting Action: Vary the antigen-to-lipid ratio. At certain ratios, antigen-liposome complexes can aggregate and precipitate, which might be misinterpreted as poor adsorption if only the supernatant is analyzed. Perform a titration to find the optimal ratio that maintains colloidal stability.
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Step 3: Modifying the Antigen or Liposome
If optimizing the formulation parameters does not resolve the issue, modifications to the antigen or liposome may be necessary.
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Question: Can the antigen itself be modified to improve adsorption?
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Troubleshooting Action: Consider chemical modification of the antigen, such as succinylation, to lower its pI. This process introduces negative charges, enhancing its affinity for the cationic liposomes. Note that any modification should be evaluated to ensure it does not negatively impact critical epitopes.
-
-
Question: Can the liposome formulation be altered?
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Troubleshooting Action: While DDA is the core cationic component, you could explore incorporating other lipids. However, this would constitute a significant change to the adjuvant system and require re-evaluation of its immunological properties. A more direct approach is to optimize the DDA:TDB ratio itself, though this is less commonly cited as a solution for poor adsorption.
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Decision-Making Workflow for Troubleshooting
The following diagram illustrates a logical workflow for addressing poor antigen adsorption.
References
- 1. Characterization of cationic liposomes based on dimethyldioctadecylammonium and synthetic cord factor from M. tuberculosis (trehalose 6,6'-dibehenate)-a novel adjuvant inducing both strong CMI and antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Selection of adjuvants for vaccines targeting specific pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Improving the thermal stability of trehalose 6-behenate adjuvants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trehalose 6-behenate adjuvants. The information provided is intended to help address common challenges related to the thermal stability and formulation of these adjuvants.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and handling of this compound adjuvants.
| Issue | Potential Cause | Recommended Solution |
| Adjuvant formulation shows aggregation or precipitation after rehydration of a freeze-dried product. | Insufficient cryoprotectant concentration. | Increase the concentration of a cryoprotectant such as trehalose. Concentrations above 211 mM have been shown to be effective in preserving liposomal formulations containing trehalose 6,6'-dibehenate (a close analog) during freeze-drying.[1] |
| Improper freeze-drying cycle. | Optimize the freeze-drying cycle (e.g., freezing rate, primary and secondary drying times and temperatures) to ensure complete sublimation of ice and removal of bound water without collapsing the cake structure. | |
| Inadequate dispersion of this compound in the formulation. | Ensure proper mixing and homogenization techniques are used during the formulation process to achieve a uniform dispersion of the adjuvant. For liposomal formulations, methods like high-shear mixing or microfluidics can be employed.[2] | |
| Loss of adjuvant potency after storage at elevated temperatures. | Thermal degradation of the adjuvant or other formulation components. | Store the adjuvant formulation at recommended temperatures (typically 2-8°C for liquid formulations and protected from light). For long-term stability, consider freeze-drying the formulation with an appropriate cryoprotectant. |
| Phase separation or changes in the physical structure of the adjuvant formulation (e.g., liposomes). | Characterize the physical properties of the formulation (e.g., particle size, zeta potential, and phase transition temperature) before and after storage to assess stability. Consider reformulating with stabilizing excipients. | |
| Variability in immune response between different batches of adjuvanted vaccine. | Inconsistent particle size or polydispersity of the adjuvant formulation. | Implement robust process controls during manufacturing to ensure batch-to-batch consistency. For liposomal formulations produced via microfluidics, controlling parameters like the flow rate ratio (FRR) and total flow rate (TFR) is crucial for achieving consistent particle size and polydispersity.[2] |
| Chemical instability of the this compound. | Use high-purity this compound and protect the formulation from conditions that could promote hydrolysis or oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as an adjuvant?
A1: this compound is a synthetic analog of the mycobacterial cord factor trehalose-6,6'-dimycolate (TDM). It functions as a potent adjuvant by activating the innate immune system through the macrophage-inducible C-type lectin (Mincle) receptor, a pattern recognition receptor (PRR).[3][4] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, ultimately resulting in the induction of strong Th1 and Th17 cell-mediated immune responses.
Q2: How can I improve the long-term storage stability of my this compound adjuvant formulation?
A2: Freeze-drying (lyophilization) is a common and effective method for improving the long-term storage stability of adjuvant formulations, particularly those based on liposomes. The addition of a suitable cryoprotectant, such as trehalose, is crucial for preserving the integrity of the formulation during the freezing and drying processes. Trehalose protects liposomes by interacting with the headgroups of the lipids, preventing fusion and aggregation upon rehydration.
Q3: What analytical techniques are recommended for characterizing the thermal stability of this compound adjuvants?
A3: Differential Scanning Calorimetry (DSC) is a key technique for assessing the thermal properties of this compound and its formulations. DSC can be used to determine the gel-to-liquid crystalline phase transition temperature of liposomal formulations, providing insights into their stability and integrity. Additionally, techniques like Photon Correlation Spectroscopy (PCS) can be used to monitor changes in particle size upon rehydration of freeze-dried formulations, which is an indicator of stability.
Q4: Are there alternative formulation strategies to improve the stability and efficacy of this compound?
A4: Yes, incorporating this compound into advanced delivery systems such as liposomes or nanoparticles can enhance its stability and adjuvant activity. For instance, the CAF01 adjuvant is a liposomal formulation composed of dimethyldioctadecylammonium (DDA) and trehalose 6,6'-dibehenate (TDB), a close analog of this compound. Such formulations can protect the adjuvant from degradation and facilitate its delivery to antigen-presenting cells.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Analysis
This protocol provides a general methodology for analyzing the thermal properties of this compound formulations.
-
Sample Preparation: Accurately weigh 5 to 15 mg of the adjuvant formulation into a pure aluminum crucible.
-
Sealing: Hermetically seal the crucible with a pierced aluminum lid. An empty, sealed crucible should be used as a reference.
-
Instrument Setup: Place both the sample and reference crucibles into the furnace of the DSC instrument. Conduct the experiment under an inert nitrogen atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 25°C for two minutes.
-
Heat the sample from 25°C to 170°C at a controlled rate (e.g., 2°C/min).
-
-
Data Analysis: Analyze the resulting thermogram to identify thermal events such as the gel-to-liquid crystalline phase transition temperature.
Preparation and Characterization of Freeze-Dried Liposomal Adjuvant
This protocol outlines the steps for preparing and evaluating a freeze-dried liposomal formulation containing a this compound analog.
-
Liposome Preparation:
-
Prepare a liposomal formulation containing dimethyldioctadecylammonium (DDA) and trehalose 6,6'-dibehenate (TDB) using a suitable method such as the hydration method followed by high-shear mixing or microfluidics.
-
-
Addition of Cryoprotectant:
-
Add varying concentrations of trehalose (e.g., up to 400 mM) to the liposomal suspension.
-
-
Freeze-Drying:
-
Freeze the formulation at a controlled rate.
-
Perform primary drying under vacuum to sublimate the ice.
-
Perform secondary drying at a slightly elevated temperature to remove residual water.
-
-
Rehydration and Characterization:
-
Rehydrate the freeze-dried cake with sterile water or buffer.
-
Measure the particle size and polydispersity index of the rehydrated liposomes using Photon Correlation Spectroscopy (PCS).
-
Analyze the thermal properties of the rehydrated formulation using Differential Scanning Calorimetry (DSC) to assess the integrity of the liposomes.
-
Visualizations
Caption: Experimental workflow for improving thermal stability.
Caption: Mincle signaling pathway for adjuvant activity.
References
- 1. Trehalose preserves DDA/TDB liposomes and their adjuvant effect during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Aryl Trehalose Derivatives as Vaccine Adjuvants for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: TDB Formulation for CD8+ T Cell Response
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of Trehalose Dibehenate (TDB) formulations to enhance CD8+ T cell responses.
Frequently Asked Questions (FAQs)
Q1: What is TDB and what is its primary mechanism of action for enhancing T cell immunity?
A1: Trehalose-6,6-dibehenate (TDB) is a synthetic, non-toxic analog of the mycobacterial cord factor, Trehalose 6,6' dimycolate (TDM).[1][2] It functions as a potent vaccine adjuvant by activating the innate immune system. TDB is recognized by the C-type lectin receptor Mincle, which is expressed on the surface of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[1][3] This recognition triggers an intracellular signaling cascade involving Syk and CARD9, leading to NF-κB activation and the production of pro-inflammatory cytokines.[3] This innate activation is crucial for promoting a robust adaptive immune response, particularly Th1 and Th17 polarized responses, which are critical for effective CD8+ T cell activation.
Q2: Why is TDB commonly formulated in cationic liposomes with DDA (e.g., the CAF01 adjuvant)?
A2: TDB is often incorporated into cationic liposomes composed of dimethyldioctadecylammonium (DDA) for several reasons. The resulting adjuvant system, known as CAF01, is a strong inducer of both cellular and humoral immunity. The cationic nature of DDA liposomes helps in several ways:
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Antigen Association: They efficiently bind and protect negatively charged protein or peptide antigens.
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Depot Effect: The formulation creates a depot at the injection site, allowing for the slow release of the antigen and prolonged exposure to the immune system.
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Enhanced Uptake: Cationic liposomes are readily taken up by APCs.
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Cross-Presentation: They have been shown to raise the lysosomal pH within DCs, which reduces antigen degradation and enhances cross-presentation of the antigen on MHC class I molecules, a critical step for priming CD8+ T cells.
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Stability: TDB helps to stabilize the DDA bilayer, preventing the aggregation that can occur with DDA alone.
Q3: Can TDB's effect be enhanced by combining it with other adjuvants?
A3: Yes, combining TDB-based formulations with other adjuvants can create a synergistic effect and further enhance or modulate the immune response. For example, incorporating Toll-like receptor (TLR) agonists is a common strategy.
-
MPLA (TLR4 agonist): Formulating TDB with Monophosphoryl lipid A (MPLA) and DDA (termed DMT) has been shown to be a strong inducer of Th1-biased responses and can enhance the immunogenicity of DNA vaccines.
-
Poly(I:C) (TLR3 agonist): Incorporating poly(I:C) into DDA/TDB liposomes can induce a remarkably strong and durable antigen-specific CD8+ T-cell response while preventing the systemic pro-inflammatory cytokine release associated with soluble poly(I:C).
-
TLR7/8 agonists: Adding a TLR7/8 agonist to DDA/TDB liposomes can significantly increase T follicular helper (Tfh) cell responses and promote long-lived, IgG2c-skewed antibody responses.
Troubleshooting Guides
Formulation & Stability Issues
Q4: My DDA:TDB liposomes show significant aggregation and a large particle size distribution. How can I resolve this?
A4: Aggregation and polydispersity are common challenges. Consider the following:
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Preparation Method: The lipid film hydration method is standard. Ensure the lipid film is thin and uniform before hydration. The temperature during hydration should be above the phase transition temperature of the lipids.
-
Homogenization: After hydration, the resulting multilamellar vesicles (MLVs) are often large and heterogeneous. Use sonication or, preferably, extrusion through polycarbonate membranes with defined pore sizes to create smaller, more uniform unilamellar vesicles (SUVs).
-
Storage: Liposomal formulations can be unstable. For long-term storage, consider lyophilization (freeze-drying). If storing in a liquid suspension, keep at 4°C and avoid freezing, which can disrupt the lipid bilayers.
-
Zeta Potential: The positive surface charge (zeta potential) of DDA:TDB liposomes contributes to their stability by causing electrostatic repulsion between particles. A significant drop in zeta potential could indicate issues with the formulation or interaction with buffer components.
Q5: I am observing low or inconsistent antigen association with my liposomes. What can I do to improve it?
A5: Low antigen association can significantly reduce vaccine potency. Strategies to improve it include:
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Check Electrostatic Interactions: Most protein antigens are negatively charged at neutral pH and associate with cationic DDA:TDB liposomes via electrostatic attraction. Confirm the pI of your antigen and the pH of your formulation buffer. If your antigen is positively charged, this method may be unsuitable.
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Optimize Antigen-to-Lipid Ratio: Titrate the amount of antigen relative to the lipid concentration to find the optimal ratio for maximum association without causing aggregation.
-
Consider Encapsulation: While surface adsorption is common, encapsulation can also be used. Methods like reverse-phase evaporation or dehydration-rehydration can entrap antigens within the liposomes, though this can be less efficient for larger proteins.
-
Quantify Association: Use a reliable method to separate free from liposome-associated antigen (e.g., ultracentrifugation) and quantify the amount of associated antigen using a protein assay (e.g., BCA or microBCA).
Q6: My final formulation appears stable initially but degrades upon storage. What are the key stability challenges?
A6: Stability is a critical quality attribute. Key challenges include:
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Physical Instability: This includes particle aggregation, fusion, and drug leakage from the liposomes. This can be caused by improper storage temperatures (freezing or high heat) or interactions with container surfaces.
-
Chemical Instability: The lipid components (especially DDA) and the antigen can undergo chemical degradation, such as hydrolysis or oxidation. Protecting the formulation from light and oxygen can help mitigate these issues.
-
Solutions: Lyophilization is a common strategy to improve long-term stability. Stress testing (e.g., exposure to high temperatures, humidity, light) during development can help identify potential degradation pathways and inform the selection of a stable formulation and appropriate storage conditions.
Immunological Readout Issues
Q7: My TDB formulation is not inducing the expected strong, IFN-γ-dominant CD8+ T cell response. What factors should I investigate?
A7: A suboptimal CD8+ T cell response can be due to several formulation and experimental factors:
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Vesicle Size: The size of the liposomes is critical. Studies have shown that DDA:TDB vesicles of approximately 500 nm promote higher IFN-γ production from splenocytes compared to much larger or smaller vesicles.
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Antigen Integrity: Ensure your antigen has not been denatured or degraded during the formulation process, which could destroy key CD8+ T cell epitopes.
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Co-adjuvant Synergy: As mentioned in Q3, the addition of a TLR agonist like poly(I:C) may be necessary to achieve a robust CD8+ T cell response, as DDA:TDB alone may preferentially induce Th1/Th17 CD4+ T cell responses.
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Route of Administration: The route of immunization (e.g., subcutaneous, intramuscular) can influence the type and magnitude of the immune response.
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Animal Model: The genetic background of the mouse strain used can significantly impact the nature of the T cell response.
Q8: The vaccine is causing high local reactogenicity at the injection site in our animal models. How can this be mitigated?
A8: While adjuvants are designed to induce inflammation, excessive reactogenicity is undesirable.
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Adjuvant Dose: The inflammatory response is often dose-dependent. Consider reducing the concentration of DDA:TDB in the formulation while ensuring it remains immunogenic.
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Formulation Purity: Ensure the removal of any residual organic solvents or other reagents from the preparation process, as these can contribute to local inflammation.
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Particle Characteristics: Very large or aggregated particles may lead to increased local reactions. Improving the homogeneity of the formulation (see Q4) may help reduce reactogenicity.
Data Presentation
Table 1: Effect of DDA:TDB Liposome Vesicle Size on In Vivo Immune Response
| Vesicle Size | Key Effect on Cell-Mediated Immunity | Reference |
| ~200 nm | Lower IFN-γ response compared to 500 nm vesicles. | |
| ~500 nm | Promotes higher IFN-γ cytokine production from splenocytes. | |
| >1000 nm | Promotes the highest level of splenocyte proliferation (memory T cells) but lower IFN-γ. |
Table 2: Example Physicochemical Properties of TDB-Based Liposomal Formulations
| Formulation | Components | Mean Diameter (nm) | Zeta Potential (mV) | Reference |
| DDA:TDB (MLV) | DDA, TDB | 1047.1 ± 135.8 | +45.2 ± 1.2 | |
| DDA:TDB (SUV) | DDA, TDB | 419.6 ± 12.7 | +56.9 ± 1.1 | |
| pCMFO/DDA | DNA plasmid, DDA | 651.9 ± 38.6 | +39.7 ± 1.2 | |
| pCMFO/DMT | DNA plasmid, DDA, MPLA, TDB | 741.5 ± 21.4 | +29.5 ± 0.8 |
Experimental Protocols
Protocol 1: Preparation of DDA:TDB Liposomes by Lipid Film Hydration
This protocol is adapted from methods described in the literature.
-
Lipid Preparation: Dissolve dimethyldioctadecylammonium (DDA) and TDB in a chloroform/methanol solvent mixture (e.g., 9:1 v/v). A typical weight ratio is 5:1 DDA:TDB.
-
Film Formation: In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove all residual solvent.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., 10 mM TRIS buffer, pH 7.4) by vortexing or gentle agitation. The hydration should be performed at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DDA:TDB). This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain a more uniform size distribution, sonicate the MLV suspension in a bath sonicator or use an extruder to pass the suspension through polycarbonate filters of a defined pore size (e.g., 400 nm or 200 nm).
-
Antigen Association: Add the antigen to the prepared liposome suspension and incubate (e.g., for 30 minutes at room temperature) to allow for electrostatic association to the liposome surface.
-
Characterization: Characterize the final formulation for particle size and size distribution (using dynamic light scattering), zeta potential, and antigen association efficiency.
Protocol 2: In Vivo Assessment of CD8+ T Cell Response by IFN-γ ELISpot
This protocol provides a general workflow for assessing T cell responses.
-
Immunization: Immunize mice (e.g., C57BL/6) with the antigen formulated with the DDA:TDB adjuvant, typically via subcutaneous or intramuscular injection. Include control groups (e.g., antigen alone, adjuvant alone, PBS). A prime-boost regimen (e.g., immunization on day 0 and day 14) is often used.
-
Spleen Harvesting: At a defined time point after the final immunization (e.g., 2 weeks), euthanize the mice and aseptically harvest the spleens.
-
Splenocyte Isolation: Prepare single-cell suspensions of splenocytes by mechanical disruption of the spleens followed by lysis of red blood cells using an ACK lysis buffer.
-
ELISpot Assay: a. Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add the isolated splenocytes to the wells. d. Stimulate the cells by adding the specific CD8+ T cell peptide epitope for your antigen. Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide). e. Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Spot Development: Wash the plate to remove cells. Add a biotinylated anti-mouse IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). Finally, add a substrate that forms an insoluble colored precipitate (spot).
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Mandatory Visualizations
References
Technical Support Center: Preserving TDB Adjuvanticity in Lyophilized Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the loss of Trehalose-6,6-dibehenate (TDB) adjuvanticity after lyophilization.
Frequently Asked Questions (FAQs)
Q1: What is TDB and how does it work as an adjuvant?
Trehalose-6,6-dibehenate (TDB) is a synthetic analog of the mycobacterial cord factor, Trehalose-6,6-dimycolate (TDM). It is a potent adjuvant that enhances immune responses to co-administered antigens, particularly promoting Th1 and Th17 cell-mediated immunity. TDB is typically formulated in liposomes, such as those containing the cationic lipid Dimethyldioctadecylammonium (DDA). The adjuvanticity of TDB is primarily mediated through its recognition by the C-type lectin receptor, Mincle, expressed on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells. This interaction triggers a signaling cascade that leads to APC activation and the production of pro-inflammatory cytokines.[1][2][3]
Q2: Why is lyophilization necessary for TDB-containing liposomes?
Aqueous suspensions of liposomes can be physically and chemically unstable, leading to aggregation, fusion, and leakage of encapsulated contents over time.[4][5] Lyophilization, or freeze-drying, is a common technique used to improve the long-term storage stability of liposomal formulations by removing water, thereby preserving the integrity of the liposomes and the adjuvanticity of TDB.
Q3: What are the main challenges associated with lyophilizing TDB liposomes?
The lyophilization process itself, which involves freezing, primary drying (sublimation), and secondary drying (desorption), can impose significant stress on liposomal structures. These stresses can lead to:
-
Fusion and Aggregation: Destabilization of the lipid bilayer can cause liposomes to fuse, leading to an increase in particle size and loss of the defined vesicle structure.
-
Leakage: The integrity of the liposomal membrane can be compromised, resulting in the leakage of any encapsulated antigen.
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Loss of TDB Presentation: Changes in the liposome surface can alter the presentation of TDB, hindering its recognition by Mincle receptors and thus reducing its adjuvanticity.
Troubleshooting Guide
Issue 1: Loss of Adjuvanticity After Reconstitution
Symptoms:
-
Reduced or absent antigen-specific T-cell responses (e.g., lower IFN-γ or IL-17 production) in immunized animals compared to the fresh formulation.
-
Lower antibody titers compared to the control group.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Cryoprotection | The absence or suboptimal concentration of a cryoprotectant can lead to liposome damage during freezing and drying. Solution: Incorporate a suitable cryoprotectant, such as trehalose or sucrose, into the formulation. For DDA/TDB liposomes, trehalose at concentrations above 211 mM has been shown to be effective. Sucrose can also be used, but may require higher concentrations (above 396 mM) for similar efficacy. |
| Suboptimal Lyophilization Cycle | An unoptimized freeze-drying cycle can fail to adequately protect the liposomes. Solution: Optimize the freezing rate, primary drying temperature and pressure, and secondary drying time. A slow freezing rate is often beneficial for liposome stability. The primary drying temperature should be kept below the collapse temperature of the formulation. |
| Improper Rehydration | Incorrect rehydration technique can lead to aggregation and incomplete resuspension of the lyophilized cake. Solution: Rehydrate the lyophilized product with the appropriate buffer and gently swirl to dissolve. Avoid vigorous shaking or vortexing, which can damage the reconstituted liposomes. |
| Degradation of TDB or Lipids | Chemical degradation of TDB or the lipid components during processing or storage can lead to a loss of adjuvanticity. Solution: Ensure high-purity lipids and TDB are used. Store the lyophilized product at the recommended temperature (typically 2-8°C) and protect it from light. |
Issue 2: Poor Physical Characteristics of the Lyophilized Cake and Reconstituted Product
Symptoms:
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Collapsed or shrunken lyophilized cake: The cake does not maintain its original volume and appears melted or retracted.
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Difficulty in rehydration: The lyophilized powder does not readily dissolve, leaving behind clumps or sediment.
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Increased particle size or aggregation upon reconstitution: Dynamic Light Scattering (DLS) analysis shows a significant increase in the average particle size and polydispersity index (PDI) compared to the pre-lyophilization state.
Visual Guide to Lyophilized Cake Appearance:
| Cake Appearance | Description | Implication |
| Good: Elegant Cake | Uniform, white, and porous cake that maintains its shape and volume. | Indicates a successful lyophilization process with proper cryoprotection. The product is likely to be stable and reconstitute well. |
| Bad: Collapsed Cake | The cake has lost its structure, appearing shrunken, glassy, or melted. | This is often due to the primary drying temperature being above the collapse temperature of the formulation, leading to loss of structure and potentially compromised stability and adjuvanticity. |
| Bad: Partial Collapse/Shrinkage | The cake shows signs of retraction from the vial walls or has a shrunken appearance. | May indicate suboptimal cryoprotectant concentration or an overly aggressive drying cycle. |
Quantitative Data Summary: Cryoprotectant Efficacy for DDA/TDB Liposomes
The following table summarizes data on the effect of trehalose and sucrose on the physical stability of DDA/TDB liposomes after lyophilization.
| Cryoprotectant | Concentration (mM) | Mean Particle Size (nm) Pre-lyophilization | Mean Particle Size (nm) Post-lyophilization | Polydispersity Index (PDI) Post-lyophilization |
| None | 0 | ~400 | >2000 (aggregation) | >0.5 |
| Trehalose | 211 | ~400 | ~450 | <0.2 |
| Trehalose | 396 | ~400 | ~420 | <0.2 |
| Sucrose | 211 | ~400 | >1500 (aggregation) | >0.5 |
| Sucrose | 396 | ~400 | ~500 | <0.2 |
Data adapted from studies on DDA/TDB liposomes.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Particle Size Analysis
This protocol outlines the procedure for measuring the particle size and polydispersity index (PDI) of reconstituted TDB liposomes.
Materials:
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Reconstituted TDB liposome suspension
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High-purity water or the rehydration buffer for dilution
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DLS instrument (e.g., Malvern Zetasizer)
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Low-volume disposable cuvettes
Procedure:
-
Sample Preparation:
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Rehydrate the lyophilized TDB liposome cake with the appropriate volume of buffer to achieve the desired concentration.
-
Gently swirl the vial until the cake is fully dissolved. Do not vortex.
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Dilute the reconstituted liposome suspension in high-purity water or the rehydration buffer to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Select the appropriate measurement parameters (e.g., material and dispersant refractive indices, viscosity, temperature).
-
-
Measurement:
-
Pipette the diluted sample into a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
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Equilibrate the sample to the set temperature (e.g., 25°C).
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Perform the measurement. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis:
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Analyze the correlation function to obtain the Z-average mean particle size and the polydispersity index (PDI).
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A PDI value below 0.3 is generally considered acceptable for liposomal formulations.
-
Protocol 2: In Vivo Mouse Immunization to Assess TDB Adjuvanticity
This protocol describes a general procedure for immunizing mice to evaluate the adjuvanticity of lyophilized and reconstituted TDB liposomes.
Materials:
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Reconstituted TDB liposome formulation with antigen
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Control formulations (e.g., antigen alone, fresh TDB liposome formulation)
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6-8 week old female BALB/c or C57BL/6 mice
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Sterile syringes and needles (e.g., 27-30 gauge)
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Phosphate-buffered saline (PBS)
Procedure:
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Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
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Immunization:
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On Day 0, immunize groups of mice (n=5-10 per group) subcutaneously at the base of the tail or via intramuscular injection with 100-200 µL of the respective vaccine formulation.
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Include a group receiving the lyophilized and reconstituted TDB liposome formulation and a control group receiving the freshly prepared formulation.
-
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Booster Immunization:
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On Day 14 or 21, administer a booster immunization following the same procedure as the primary immunization.
-
-
Sample Collection:
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Collect blood samples via tail bleed or retro-orbital sinus puncture at specified time points (e.g., before immunization and 2 weeks after the final booster) to analyze antibody responses.
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At the end of the study (e.g., 3-4 weeks after the final booster), euthanize the mice and harvest spleens for in vitro T-cell recall assays.
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Protocol 3: In Vitro Cytokine ELISA for T-Cell Recall Response
This protocol details the measurement of antigen-specific IFN-γ and IL-17 production from splenocytes of immunized mice.
Materials:
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Spleens from immunized mice
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RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
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Antigen
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96-well cell culture plates
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Mouse IFN-γ and IL-17 ELISA kits
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ELISA plate reader
Procedure:
-
Splenocyte Preparation:
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Aseptically remove spleens from euthanized mice and place them in sterile culture medium.
-
Prepare single-cell suspensions by gently grinding the spleens between the frosted ends of two microscope slides or using a cell strainer.
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Lyse red blood cells using an ACK lysis buffer.
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Wash the splenocytes with culture medium and resuspend to a concentration of 2-5 x 10^6 cells/mL.
-
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Cell Culture and Stimulation:
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Plate 200 µL of the splenocyte suspension into each well of a 96-well plate.
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Stimulate the cells with the specific antigen at a predetermined optimal concentration (e.g., 5-10 µg/mL).
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Include unstimulated (medium only) and positive control (e.g., Concanavalin A) wells.
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Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
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Cytokine Measurement:
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After incubation, centrifuge the plates and collect the supernatants.
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Measure the concentration of IFN-γ and IL-17 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
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Calculate the concentration of each cytokine based on the standard curve.
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Compare the cytokine levels between the group immunized with the lyophilized formulation and the control groups.
-
Visualizations
Caption: Signaling pathway of the TDB adjuvant in an antigen-presenting cell.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting TDB formulation parameters for different antigen types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trehalose Dibehenate (TDB) adjuvant formulations. The content is designed to address specific issues encountered during experimental work with different antigen types.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant aggregation and an increase in particle size after adding our protein antigen to the DDA:TDB liposomes. What is causing this and how can we mitigate it?
A1: This is a common issue when working with cationic liposomes like DDA:TDB and anionic proteins. The aggregation is often caused by electrostatic interactions between the positively charged liposomes and the negatively charged protein, leading to the cross-linking of multiple vesicles.[1][2]
Troubleshooting Steps:
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Optimize the Protein-to-Lipid Ratio: The extent of aggregation can be highly dependent on the protein-to-lipid ratio. It has been observed that aggregation is most pronounced at intermediate ratios.[3] We recommend titrating the amount of protein added to a fixed concentration of liposomes to identify a ratio that minimizes aggregation while maintaining sufficient antigen loading.
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Adjust the Hydration Buffer: The ionic strength and pH of the buffer used for hydration and antigen mixing can influence electrostatic interactions. Increasing the ionic strength of the buffer can help to shield the surface charges and reduce aggregation. However, be mindful that this may also impact antigen adsorption.
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Consider Steric Stabilization: Incorporating a small percentage of a PEGylated lipid (e.g., DSPE-PEG) into your formulation can create a hydrophilic layer on the liposome surface. This steric hindrance can prevent vesicle aggregation.[4] Note that high levels of PEGylation may reduce the depot effect at the injection site and potentially alter the immune response profile.[4]
Q2: Our antigen loading efficiency is lower than expected. How can we improve it?
A2: Low antigen loading efficiency can be due to a variety of factors related to the antigen's properties and the formulation process. For DDA:TDB liposomes, which are cationic, loading is typically achieved through electrostatic adsorption of anionic antigens to the surface.
Troubleshooting Steps:
-
Verify Antigen and Liposome Surface Charges: Confirm the theoretical isoelectric point (pI) of your antigen. For efficient adsorption to cationic DDA:TDB liposomes, the pH of your formulation buffer should be above the antigen's pI, conferring a net negative charge to the antigen. The positive charge of the DDA:TDB liposomes should be confirmed by measuring the zeta potential.
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Increase Incubation Time: While adsorption can be rapid, ensure sufficient incubation time for the antigen and liposomes to interact before any purification steps.
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For Hydrophilic or Weakly Charged Antigens: If your antigen is hydrophilic or has a weak charge, surface adsorption may be inefficient. In such cases, consider encapsulation methods. One common technique is the dehydration-rehydration vesicle (DRV) method, where the antigen is entrapped within the aqueous core of the liposomes.
-
Optimize Lipid Composition: While DDA provides the cationic charge, other lipid components can influence antigen association. However, for the established DDA:TDB system, altering the core DDA:TDB ratio is generally not recommended as it is optimized for adjuvant activity.
Q3: How do we adapt our DDA:TDB formulation for a DNA vaccine instead of a protein antigen?
A3: Formulating DDA:TDB liposomes with nucleic acids like plasmid DNA requires a different approach due to the physicochemical properties of the DNA. The large, negatively charged DNA molecule will readily interact with the cationic liposomes.
Key Adjustments:
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Complex Formation: Instead of simple adsorption, you will be forming lipoplexes. This is typically done by adding the DNA solution to the pre-formed DDA:TDB liposomes under controlled mixing conditions.
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Physicochemical Characterization: The addition of DNA will likely lead to a decrease in the zeta potential of the liposomes. It is crucial to characterize the resulting lipoplexes for size, polydispersity index (PDI), and final zeta potential to ensure a stable and homogenous formulation.
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Stability: The formulation of DNA with DDA:TDB and other components like MPLA has been shown to increase storage stability and lead to a slower, more sustained release of the DNA.
-
In Vivo Considerations: While DDA:TDB liposomes are excellent for inducing Th1/Th17 responses with protein antigens, their transfection efficiency in vitro may be low. However, this does not necessarily correlate with in vivo immunogenicity, as the immunostimulatory properties of TDB can still elicit a strong immune response.
Q4: We are concerned about the stability of our DDA:TDB formulation during storage. What are the best practices for storage and how can we assess stability?
A4: DDA:TDB liposomes are reported to be physically stable for extended periods when stored correctly.
Storage and Stability Assessment:
-
Storage Conditions: Store the final liposome suspension at 4°C. Do not freeze, as this can disrupt the lipid bilayer and lead to aggregation and leakage of any encapsulated contents.
-
Stability Monitoring: Regularly assess the stability of your formulation by measuring key physicochemical parameters over time. This should include:
-
Particle Size and PDI: Use Dynamic Light Scattering (DLS) to monitor for any changes in the vesicle size distribution. An increase in size or PDI can indicate aggregation.
-
Zeta Potential: Monitor for any significant changes in surface charge.
-
Antigen Integrity and Retention: For adsorbed antigens, you can measure the amount of antigen that remains associated with the liposomes over time. This can be done by separating the liposomes from the supernatant (e.g., by centrifugation) and quantifying the protein in the supernatant.
-
Quantitative Data Summary
The following tables summarize the impact of different antigens and formulation parameters on the physicochemical properties of DDA:TDB liposomes, based on published data.
Table 1: Influence of Antigen and TLR Agonist Addition on DDA:TDB Liposome Properties
| Formulation | Average Diameter (nm) | Zeta Potential (mV) | Reference(s) |
| Empty DDA:TDB MLVs | 667.2 ± 72.6 | +46.26 ± 3.7 | |
| DDA:TDB MLVs + OVA (adsorbed) | 1047.1 ± 135.8 | Positive (negligible change) | |
| DDA:TDB MLVs + OVA + CpG (adsorbed) | Non-significant increase from OVA alone | +13.2 ± 5.3 | |
| Empty DDA:TDB SUVs | 67.8 ± 12.8 | +33.98 ± 7.2 | |
| DDA:TDB SUVs + OVA (adsorbed) | 591.9 ± 25.7 | Positive (not specified) | |
| DDA:TDB SUVs + OVA + CpG (adsorbed) | 785.8 ± 123.1 | -43.99 ± 3.7 | |
| DDA:TDB SUVs + OVA + CpG + pIC (adsorbed) | 985.8 ± 200 | -50.12 ± 11 | |
| DDA:TDB DRVs (OVA encapsulated) | 546 ± 23.7 | Positive (not specified) |
MLV: Multilamellar Vesicles; SUV: Small Unilamellar Vesicles; DRV: Dehydration-Rehydration Vesicles; OVA: Ovalbumin; CpG: CpG oligodeoxynucleotides; pIC: Polyinosinic:polycytidylic acid.
Table 2: Influence of Vesicle Size on Immune Response to DDA:TDB Formulated with a Tuberculosis Antigen (Ag85B-ESAT-6)
| Vesicle Size | Key Immune Response Outcome | Reference(s) |
| ~500 nm | Promoted higher IFN-γ cytokine production from splenocytes. | |
| > 2 µm (2000 nm) | Promoted the highest T-cell proliferation and lowest IL-10 responses. |
Experimental Protocols
Protocol 1: Preparation of DDA:TDB Liposomes by Thin-Film Hydration
This protocol describes the widely used thin-film hydration method for preparing DDA:TDB multilamellar vesicles (MLVs).
Materials:
-
Dimethyldioctadecylammonium (DDA) bromide
-
Trehalose-6,6-dibehenate (TDB)
-
Chloroform/Methanol mixture (e.g., 9:1 v/v)
-
Hydration Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Vacuum pump/desiccator
-
Water bath
Procedure:
-
Lipid Dissolution: Weigh out the desired amounts of DDA and TDB (a common weight ratio is 5:1 DDA:TDB) and dissolve them in the chloroform/methanol solvent in a round-bottom flask. Swirl gently until the lipids are fully dissolved and the solution is clear.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. The water bath temperature should be set to facilitate evaporation without excessive heating (e.g., 40°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner surface.
-
Drying: Once the film is formed and appears dry, flush the flask with a gentle stream of nitrogen gas to remove the bulk of the residual solvent. For complete removal of organic solvent, place the flask under high vacuum for several hours or overnight.
-
Hydration: Pre-heat the hydration buffer to a temperature above the gel-to-liquid crystalline phase transition temperature of the lipids (for DDA, this is ~47°C; a hydration temperature of 60°C is commonly used). Add the pre-heated buffer to the flask containing the dry lipid film.
-
Vesicle Formation: Agitate the flask vigorously (e.g., by vortexing or manual shaking) to allow the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs). Continue agitation until all the lipid film is suspended. The resulting suspension will appear milky.
-
Annealing/Cooling: Allow the liposome suspension to cool to room temperature before proceeding with antigen addition or characterization.
Protocol 2: Characterization of Antigen Loading by Centrifugation
This protocol allows for the quantification of protein antigen adsorbed to the surface of pre-formed liposomes.
Materials:
-
DDA:TDB liposome suspension
-
Antigen solution of known concentration
-
Low-protein-binding microcentrifuge tubes
-
Ultracentrifuge or a microcentrifuge capable of high g-forces (e.g., >20,000 x g)
-
Protein quantification assay (e.g., Micro BCA™ Protein Assay)
-
Spectrophotometer
Procedure:
-
Incubation: In a low-protein-binding microcentrifuge tube, mix a known volume of the liposome suspension with a known volume and concentration of the antigen solution. Incubate at room temperature for a set period (e.g., 10-30 minutes) to allow for adsorption.
-
Separation: Pellet the liposomes by centrifugation. The required speed and time will depend on the vesicle size and density (e.g., 25,000 x g for 15 minutes at 4°C).
-
Supernatant Collection: Carefully collect the supernatant without disturbing the liposomal pellet. The supernatant contains the unbound, free antigen.
-
Quantification: Determine the protein concentration in the supernatant using a suitable protein quantification assay. Be sure to use the hydration buffer as a blank and create a standard curve with your antigen.
-
Calculation of Loading Efficiency:
-
Total Antigen = Initial concentration of antigen × volume added.
-
Unbound Antigen = Concentration in supernatant × volume of supernatant.
-
Bound Antigen = Total Antigen - Unbound Antigen.
-
Loading Efficiency (%) = (Bound Antigen / Total Antigen) × 100.
-
Visualizations
TDB Signaling Pathway
Caption: TDB signaling via the Mincle receptor on APCs.
Experimental Workflow
Caption: Workflow for TDB-adjuvanted vaccine development.
References
- 1. Small Cationic DDA:TDB Liposomes as Protein Vaccine Adjuvants Obviate the Need for TLR Agonists in Inducing Cellular and Humoral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Cationic DDA:TDB Liposomes as Protein Vaccine Adjuvants Obviate the Need for TLR Agonists in Inducing Cellular and Humoral Responses | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Pegylation of DDA:TDB liposomal adjuvants reduces the vaccine depot effect and alters the Th1/Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Study of TDB and Other C-type Lectin Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
C-type lectin receptors (CLRs) are a critical class of pattern recognition receptors in the innate immune system, playing a pivotal role in initiating and shaping adaptive immunity. Agonists targeting these receptors are of significant interest in vaccine adjuvant and immunotherapy development. This guide provides a head-to-head comparison of Trehalose-6,6-dibehenate (TDB), a synthetic analog of the mycobacterial cord factor and a potent Mincle agonist, with other key CLR agonists. The comparisons are supported by experimental data to aid in the selection of appropriate agonists for research and development.
Performance Comparison of CLR Agonists
The adjuvant activity of CLR agonists is often evaluated by their ability to induce specific T-helper (Th) cell responses, particularly Th1 and Th17, which are crucial for immunity against intracellular pathogens and fungi.
T-Cell Response
A key measure of adjuvant efficacy is the induction of antigen-specific T-cell proliferation. A comparative study assessed the ability of TDB (a Mincle agonist), curdlan (a Dectin-1 agonist), and furfurman (a Dectin-2 agonist) to induce ovalbumin (OVA)-specific CD4+ and CD8+ T-cell proliferation in immunized mice.
| Adjuvant | Target Receptor | Antigen-Specific CD4+ T-cell Proliferation (%) | Antigen-Specific CD8+ T-cell Proliferation (%) |
| TDB | Mincle | ~15% | ~10% |
| Curdlan | Dectin-1 | ~15% | ~10% |
| Furfurman | Dectin-2 | ~12% | ~8% |
| OVA alone | None | <5% | <5% |
Data is estimated from graphical representations in the cited literature and represents the percentage of proliferating cells.
The results indicate that both TDB and curdlan are potent inducers of both CD4+ and CD8+ T-cell responses, comparable in this specific study. Furfurman also induced a significant response, albeit slightly lower than TDB and curdlan.
Cytokine Production
| Cytokine | TDB (Mincle agonist) | Curdlan (Dectin-1 agonist) |
| IL-6 | Strong induction | Strong induction |
| TNF-α | Strong induction | Moderate induction |
| IL-1β | Strong induction | Moderate induction |
| IL-12 | Moderate induction | Moderate induction |
| IL-23 | Strong induction | Strong induction |
| IL-10 | Low to moderate induction | Low to moderate induction |
This table is a qualitative summary based on multiple sources.
TDB is a potent inducer of a broad range of pro-inflammatory cytokines, driving strong Th1 and Th17 responses.[1] Curdlan is also a strong inducer of Th17-polarizing cytokines like IL-6 and IL-23.
Signaling Pathways
The distinct immunological outcomes of TDB and other CLR agonists are rooted in the specific signaling cascades they trigger upon receptor binding.
TDB (Mincle) Signaling Pathway
TDB is recognized by the macrophage-inducible C-type lectin (Mincle). Mincle does not have an intrinsic signaling motif and associates with the ITAM-containing adaptor protein, FcRγ. Ligand binding leads to the phosphorylation of the ITAM motif by Src family kinases, which in turn recruits and activates spleen tyrosine kinase (Syk). Activated Syk initiates a signaling cascade through CARD9-Bcl10-MALT1, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines.[2]
References
A Comparative Guide to Th1 vs. Th17 Immune Skewing by Different TDB Formulations
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccines and immunotherapies often hinges on the ability to direct the immune system towards a specific type of response. For intracellular pathogens and certain cancers, a robust T helper 1 (Th1) and/or T helper 17 (Th17) response is crucial for clearance and long-term immunity. Trehalose-6,6-dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor, has emerged as a potent adjuvant capable of driving strong Th1 and Th17 responses.[1][2] TDB is recognized by the C-type lectin receptor Mincle on antigen-presenting cells (APCs), initiating a signaling cascade that promotes the differentiation of naive CD4+ T cells into these effector subsets.[1][2]
This guide provides a comparative analysis of different TDB formulations, focusing on their ability to skew the immune response towards a Th1 or Th17 phenotype. We present quantitative data from preclinical studies, detailed experimental protocols for evaluating these responses, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Comparison of TDB Formulations
The following table summarizes the quantitative data on the Th1 and Th17 immune responses induced by different TDB-containing adjuvant formulations. The data is compiled from studies using mouse models, a common preclinical model for vaccine development.
| Formulation | Composition | Antigen | Key Findings | Th1 Response (IFN-γ) | Th17 Response (IL-17A) | Reference |
| CAF01 | DDA/TDB liposomes | H107 (TB antigen) | Potent inducer of both Th1 and Th17 responses. | High | High | [3] |
| CAF09lo | DDA/MMG liposomes + low dose Poly(I:C) | H107 (TB antigen) | Less immunogenic compared to CAF01 and CAF10b. | Lower than CAF01 | Lower than CAF01 | |
| CAF09hi | DDA/MMG liposomes + high dose Poly(I:C) | H107 (TB antigen) | Induced lower Th1/Th17 responses compared to CAF01 and CAF10b. | Lower than CAF01 | No detectable Th17 response | |
| CAF10b | DDA/MMG liposomes + CpG | H107 (TB antigen) | Most effective at inducing Th1/Th17 responses in mice. | Highest | Highest | |
| DDA/TDB | DDA/TDB liposomes | Ag85B-ESAT-6 (TB antigen) | Vesicle size impacts the cell-mediated immune response. Vesicles of ~500 nm promote higher IFN-γ production. | Higher with ~500nm vesicles | Not explicitly quantified in this study | |
| DDA/TDB + Cholesterol | DDA/TDB/Cholesterol liposomes | Model Antigen | Inclusion of cholesterol resulted in significantly lower IFN-γ induction compared to DDA/TDB alone. | Lower than DDA/TDB | Not explicitly quantified in this study | |
| DC-Chol/TDB | DC-Chol/TDB liposomes | Ag85B-ESAT-6 (TB antigen) | Induced a markedly high IFN-γ response, comparable to DDA/TDB. | High | Not explicitly quantified in this study | |
| DOTAP/TDB | DOTAP/TDB liposomes | Ag85B-ESAT-6 (TB antigen) | Induced a lower IFN-γ response compared to DDA/TDB and DC-Chol/TDB. | Lower than DDA/TDB and DC-Chol/TDB | Not explicitly quantified in this study |
Experimental Protocols
In Vivo Immunization of Mice
This protocol describes a general procedure for immunizing mice to evaluate the efficacy of different TDB formulations.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Antigen of interest (e.g., recombinant protein)
-
TDB formulation (e.g., CAF01)
-
Sterile phosphate-buffered saline (PBS) or Tris buffer
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Prepare the vaccine formulation by mixing the antigen with the TDB adjuvant solution. The final concentration of antigen and adjuvant should be calculated based on the desired dose per mouse. For example, a common dose for CAF01 is 250 µg DDA and 50 µg TDB per mouse.
-
The total injection volume should be between 50-100 µL.
-
Administer the vaccine subcutaneously (s.c.) at the base of the tail or intramuscularly (i.m.) in the thigh muscle.
-
A typical immunization schedule consists of a primary immunization followed by one or two booster immunizations at 2-3 week intervals.
-
Control groups should include mice receiving the antigen alone, the adjuvant alone, and a vehicle control (e.g., PBS).
-
At a predetermined time point after the final immunization (e.g., 1-2 weeks), mice are euthanized, and spleens and/or lymph nodes are harvested for immunological analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the concentration of IFN-γ (Th1) and IL-17A (Th17) in the supernatant of restimulated splenocytes.
Materials:
-
Splenocytes isolated from immunized mice
-
Antigen of interest or mitogen (e.g., Concanavalin A) for restimulation
-
Complete RPMI-1640 medium
-
96-well ELISA plates
-
Capture and detection antibodies for mouse IFN-γ and IL-17A
-
Recombinant mouse IFN-γ and IL-17A standards
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Plate the splenocytes at a density of 2 x 10⁵ to 1 x 10⁶ cells/well in a 96-well culture plate.
-
Stimulate the cells with the specific antigen (e.g., 5-10 µg/mL) or a mitogen for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, centrifuge the plates and collect the supernatant.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add the collected supernatants and a serial dilution of the recombinant cytokine standards to the plate and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add Streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification and quantification of Th1 (IFN-γ⁺) and Th17 (IL-17A⁺) cells within the CD4⁺ T cell population.
Materials:
-
Splenocytes or lymph node cells from immunized mice
-
Antigen of interest or mitogen (e.g., PMA and Ionomycin)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against mouse CD3, CD4, IFN-γ, and IL-17A
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes or lymph nodes.
-
Restimulate the cells with the specific antigen or mitogen for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Wash the cells and stain with a fixable viability dye to exclude dead cells from the analysis.
-
Stain for surface markers, such as CD3 and CD4.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines with fluorochrome-conjugated anti-IFN-γ and anti-IL-17A antibodies.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on live, single CD3⁺CD4⁺ lymphocytes and then determine the percentage of cells positive for IFN-γ and IL-17A.
Mandatory Visualization
Signaling Pathway of TDB-Induced Th1/Th17 Skewing
Caption: TDB signaling pathway in APCs leading to Th1/Th17 differentiation.
Experimental Workflow for TDB Formulation Comparison
Caption: A typical experimental workflow for evaluating Th1/Th17 skewing.
References
- 1. CAF01 liposomes as a mucosal vaccine adjuvant: In vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection against experimental cryptococcosis elicited by Cationic Adjuvant Formulation 01-adjuvanted subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
A Comparative Analysis of CAF01 and Montanide Adjuvants in Driving Humoral and Cellular Immunity
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in vaccine development. This guide provides a detailed comparison of two potent adjuvants, CAF01 and Montanide, focusing on their distinct mechanisms and their differential impact on humoral and cellular immune responses. The information presented is supported by experimental data to aid in the rational design of next-generation vaccines.
Executive Summary
CAF01, a liposome-based adjuvant, is recognized for its capacity to elicit a strong and balanced Th1/Th17 cell-mediated immune response alongside a robust humoral response. In contrast, Montanide, a water-in-oil emulsion, is well-documented for its ability to induce high-titer and high-avidity antibodies, with a more mixed Th1/Th2 cellular response. The choice between these adjuvants will largely depend on the specific immunological requirements of the target disease.
Mechanism of Action
CAF01: A Liposomal Adjuvant Driving Cellular Immunity
CAF01 is a two-component adjuvant system composed of cationic liposomes (N,N'-dimethyl-N,N'-dioctadecylammonium - DDA) that serve as a delivery vehicle, and a synthetic mycobacterial cord factor analogue, trehalose 6,6'-dibehenate (TDB), which acts as an immunomodulator.[1][2] The DDA component facilitates the formation of a depot at the injection site, allowing for the gradual release of the antigen and adjuvant, which is crucial for inducing long-lived memory responses.[3] TDB, the immunomodulatory component, signals through the C-type lectin receptor Mincle, leading to the activation of the Syk-Card9 signaling pathway.[4] This pathway is instrumental in the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-1β, and IL-6, which drive the differentiation of potent Th1 and Th17 cells.[5]
Montanide: An Emulsion-Based Adjuvant for Potent Humoral Responses
Montanide adjuvants are a family of water-in-oil or oil-in-water emulsions. Montanide ISA 51 and ISA 720 are commonly used water-in-oil emulsions that create a depot at the injection site, leading to a slow and sustained release of the antigen. This prolonged antigen presentation enhances the recruitment and activation of antigen-presenting cells (APCs), which in turn leads to a more robust and long-lasting immune response. The emulsion formulation is thought to protect the antigen from rapid degradation and clearance. While the precise molecular pathways are less defined than for adjuvants like CAF01, Montanide is known to stimulate a strong inflammatory response, leading to the production of a mixed profile of Th1 and Th2 cytokines. This results in the induction of both high-titer antibodies and a cellular immune response.
Comparative Immunological Profiles
A direct comparison of CAF01 and Montanide using ovalbumin (OVA) as a model antigen in C57BL/6 mice revealed distinct immunological outcomes.
Cellular Immunity
CAF01 has been shown to be particularly effective in inducing strong cellular immune responses. In a comparative study, immunization with OVA in CAF01 resulted in a significantly higher number of IFN-γ secreting cells compared to Montanide. CAF01 is known to induce potent and durable CD4+ T-cell responses, with a cytokine profile skewed towards Th1 (IFN-γ, TNF-α) and Th17 (IL-17). This makes CAF01 a promising candidate for vaccines against intracellular pathogens like Mycobacterium tuberculosis and Chlamydia trachomatis, where cellular immunity is paramount for protection. While CAF01 induces a strong CD4+ T-cell response, its ability to induce CD8+ T-cell responses against protein antigens is more limited.
Montanide also induces cellular immunity, contributing to the generation of CD4+ T-lymphocyte clones that produce IFN-γ and TNF-α. However, the response is often characterized as a mixed Th1/Th2 profile. In some contexts, Montanide, when combined with a TLR agonist like CpG, can synergistically enhance the Th1 immune response.
Table 1: Comparative Cellular Immune Responses
| Parameter | CAF01 | Montanide |
| Predominant T-cell Response | Th1 and Th17 | Mixed Th1/Th2 |
| IFN-γ Production | High | Moderate to High |
| TNF-α Production | High | Moderate |
| IL-17 Production | Significant | Not consistently reported |
| CD4+ T-cell Response | Strong and durable | Robust |
| CD8+ T-cell Response | Lower for protein antigens | Can be induced, often with co-adjuvants |
Humoral Immunity
Montanide is renowned for its ability to induce a robust humoral response, characterized by high titers of high-avidity antibodies. Studies have shown that mice immunized with an antigen plus Montanide exhibit significantly higher IgG titers and antibodies with greater avidity compared to other adjuvants. Montanide appears to promote the differentiation of B lymphocytes into plasma cells, contributing to this strong antibody response.
CAF01 also induces a strong humoral immune response, with high titers of IgG1, as well as IgG2b and IgG2c isotypes, which are indicative of a Th1-biased response. In a direct comparison with OVA, CAF01 induced IgG1 antibody titers comparable to the potent Freund's adjuvant. Furthermore, CAF01 has been shown to enhance both serum IgG and mucosal IgA levels.
Table 2: Comparative Humoral Immune Responses
| Parameter | CAF01 | Montanide |
| Total IgG Titers | High | Very High |
| Antibody Avidity | Good | High |
| IgG1 Isotype | High | High |
| IgG2a/c Isotype | Significant induction | Induced, supports mixed response |
| Mucosal IgA | Enhanced | Not a primary feature |
| B-cell Differentiation | Promotes germinal center B-cells | Suggests increased differentiation to plasma cells |
Experimental Protocols
Immunization of Mice (General Protocol)
A common experimental workflow for comparing adjuvants in mice involves the following steps:
Detailed Methodologies:
-
Antigen and Adjuvant Formulation: The antigen is typically mixed with the adjuvant according to the manufacturer's instructions. For CAF01, this involves mixing the antigen solution with the liposomal suspension. For Montanide, an emulsion is formed by mixing the aqueous antigen solution with the oil phase.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers: 96-well plates are coated with the specific antigen. Serial dilutions of serum from immunized animals are added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is then added, and the resulting colorimetric reaction is measured to determine the antibody titer.
-
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells: Splenocytes or lymphocytes are isolated and cultured on a plate coated with an anti-cytokine antibody (e.g., anti-IFN-γ). The cells are stimulated with the specific antigen. After incubation, a secondary biotinylated anti-cytokine antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, and the resulting spots, each representing a cytokine-secreting cell, are counted.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry: Isolated lymphocytes are stimulated with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are then stained for surface markers (e.g., CD4, CD8) and subsequently fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-17). The frequency of cytokine-producing T-cell subsets is then analyzed by flow cytometry.
-
Antibody Avidity Assay: This is often performed as a modification of the ELISA protocol. After the serum incubation step, the plates are washed with a chaotropic agent (e.g., urea or sodium thiocyanate) at varying concentrations before the addition of the secondary antibody. High-avidity antibodies will remain bound at higher concentrations of the chaotropic agent.
Conclusion
Both CAF01 and Montanide are potent adjuvants capable of significantly enhancing the immunogenicity of subunit vaccines. The choice between them should be guided by the desired immune response for a particular pathogen.
-
CAF01 is an excellent choice for vaccines where a strong cell-mediated immunity , particularly a Th1 and Th17 response, is critical for protection, such as in the case of intracellular bacteria and certain viruses.
-
Montanide is highly effective for vaccines that require a robust and high-avidity antibody response for efficacy, such as those targeting toxins or extracellular pathogens.
Further research and head-to-head clinical trials will continue to delineate the specific advantages of each adjuvant for various vaccine applications.
References
- 1. Cationic Liposomes Formulated with Synthetic Mycobacterial Cordfactor (CAF01): A Versatile Adjuvant for Vaccines with Different Immunological Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crodapharma.com [crodapharma.com]
- 3. CAF01 Potentiates Immune Responses and Efficacy of an Inactivated Influenza Vaccine in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CAF01-adjuvanted whole asexual blood-stage liposomal malaria vaccine induces a CD4+ T-cell-dependent strain-transcending protective immunity in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of Trehalose 6-Behenate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the proper disposal of Trehalose 6-behenate, ensuring adherence to safety protocols and environmental responsibility.
Disclaimer: Specific safety data sheets (SDS) for this compound were not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of non-hazardous solid laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the supplier before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, in the absence of evidence suggesting it is a hazardous substance, should follow the established protocols for non-hazardous solid chemical waste.
-
Waste Identification and Segregation:
-
Confirm that the this compound waste is not mixed with any hazardous materials, such as solvents or heavy metals.
-
If the compound has been used in experimental protocols, assess whether it has been contaminated with any hazardous substances. If so, it must be treated as hazardous waste.
-
-
Containerization:
-
Place the solid this compound waste in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste for Disposal."
-
-
Institutional Waste Stream:
-
Follow your institution's specific procedures for the collection and disposal of non-hazardous solid laboratory waste.[1][2][3][4] This may involve placing the sealed container in a designated collection area for routine pickup by the EHS department.
-
Do not dispose of solid chemical waste in regular trash receptacles unless explicitly permitted by your institution's EHS guidelines.[1]
-
Quantitative Data Summary
As no specific experimental data on the disposal of this compound was found, a quantitative data table is not applicable at this time.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The recommended procedure is based on general chemical safety guidelines.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Trehalose 6-behenate
This guide provides crucial safety and logistical information for handling Trehalose 6-behenate in a laboratory setting. The following procedures are based on general safety protocols for handling powdered chemicals and fatty acid esters. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to their institution's safety guidelines.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety goggles with side shields or a face shield | Should conform to EN 166 (EU) or NIOSH (US) standards.[1] Ensure a snug fit to protect against dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any tears or punctures before use. Wash hands thoroughly after removing gloves.[2] |
| Body Protection | Laboratory coat | A flame-resistant lab coat is recommended if working with flammable solvents.[3] Keep the coat fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | If significant dust is generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][4] |
Operational Plan for Handling
A systematic approach to handling this compound will ensure safety and experimental integrity. The following table outlines a step-by-step operational plan.
| Step | Procedure | Key Considerations |
| 1. Preparation | Read the Safety Data Sheet (SDS) and relevant literature. Ensure all necessary PPE is available and in good condition. | Familiarize yourself with the potential hazards and emergency procedures. Check that eyewash stations and safety showers are accessible. |
| 2. Weighing | Weigh the required amount of this compound in a chemical fume hood or a designated weighing area with good ventilation. | Use a microbalance for accuracy and handle the powder gently to minimize dust generation. |
| 3. Solubilization | If dissolving in a solvent, add the solvent to the powder slowly while stirring. | Refer to solubility information on the product datasheet. For example, Trehalose 6,6'-dibehenate is slightly soluble in DMF and DMSO. |
| 4. Use in Experiments | Conduct all experimental procedures involving this compound in a well-ventilated area or fume hood. | Avoid direct contact with the skin and eyes. Keep containers closed when not in use. |
| 5. Post-Handling | Clean the work area thoroughly after use. Decontaminate any equipment that has come into contact with the chemical. | Wash hands and any exposed skin with soap and water. |
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety. The following table provides a disposal plan for this compound waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed waste container | Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, gloves) in a designated, clearly labeled waste container. |
| Liquid Waste | Labeled, sealed solvent waste container | If dissolved in a solvent, dispose of the solution in the appropriate solvent waste container. Do not pour down the sink. |
| Contaminated Glassware | N/A | Rinse contaminated glassware with an appropriate solvent in a fume hood, and collect the rinsate as liquid waste. Then, wash the glassware according to standard laboratory procedures. |
Experimental Workflow
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
